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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Synthesis, and Application of (5,6-Dimethoxypyrazin-2-yl)methanamine

Introduction and Pharmacophore Rationale In modern medicinal chemistry, the design of targeted therapeutics relies heavily on specialized molecular building blocks that can precisely modulate physicochemical properties w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on specialized molecular building blocks that can precisely modulate physicochemical properties while engaging in specific target interactions. (5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 1112851-58-7) has emerged as a highly valuable primary amine fragment [1].

As a Senior Application Scientist, I frequently utilize this building block when optimizing lead compounds, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. The structural logic behind this molecule is twofold:

  • The Methylene Spacer: Unlike an aniline derivative where the amine is directly attached to the aromatic ring, the methylene bridge (-CH₂-) insulates the primary amine from the electron-withdrawing pyrazine core. This preserves the aliphatic nature of the amine, maintaining a high pKa (~9.5) and ensuring it acts as a highly reactive nucleophile for amide couplings and reductive aminations.

  • The Dimethoxypyrazine Core: The pyrazine ring provides a rigid, flat aromatic system capable of fitting into narrow hydrophobic pockets (such as the ATP-binding hinge region of kinases). The addition of two methoxy groups (+M resonance effect) enriches the electron density of the otherwise electron-deficient pyrazine, mitigating the risk of oxidative metabolism by CYP450 enzymes while providing four distinct hydrogen-bond acceptors [2].

Physicochemical Profiling

Understanding the quantitative metrics of this building block is critical for predicting its impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final drug candidate.

PropertyValueCausality / Impact on Drug Design
Chemical Name (5,6-Dimethoxypyrazin-2-yl)methanamineStandard IUPAC nomenclature.
CAS Number 1112851-58-7Unique identifier for sourcing and regulatory tracking.
Molecular Formula C₇H₁₁N₃O₂Defines atomic composition.
Molecular Weight 169.18 g/mol Low molecular weight ensures it consumes minimal "ligand efficiency" budget when appended to a larger scaffold.
Topological Polar Surface Area (TPSA) 70.26 ŲHigh polarity limits blood-brain barrier (BBB) penetration on its own, but ideal for peripheral targets.
Hydrogen Bond Donors 1 (-NH₂)Forms critical hydrogen bonds with target proteins or acts as the conjugation point.
Hydrogen Bond Acceptors 4 (2x N, 2x O)Multi-point acceptor geometry allows versatile binding modes within target active sites.
Rotatable Bonds 3Provides sufficient flexibility for the methoxy and amine groups to adopt low-energy bioactive conformations.

Synthetic Methodology: A Self-Validating Workflow

To ensure a robust supply of this building block, a scalable synthetic route is required. The following methodology details the synthesis starting from commercially available 5,6-dichloro-2-methylpyrazine, utilizing a Staudinger reduction to preserve the sensitive heteroaromatic core.

Step-by-Step Protocol: Synthesis via Azide Reduction

Step 1: Nucleophilic Aromatic Substitution (Methoxylation)

  • Procedure: Dissolve 5,6-dichloro-2-methylpyrazine (1.0 eq) in anhydrous methanol. Slowly add sodium methoxide (NaOMe, 2.5 eq). Reflux at 65°C for 4 hours.

  • Causality: The electron-deficient nature of the pyrazine ring makes it highly susceptible to SₙAr reactions. Excess NaOMe ensures complete double displacement of both chlorides.

  • Validation: Monitor by LC-MS. The reaction is complete when the starting material peak vanishes and a new peak corresponding to [M+H]⁺ 155.1 appears.

Step 2: Radical Bromination

  • Procedure: Dissolve the resulting 5,6-dimethoxy-2-methylpyrazine (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq). Reflux at 80°C for 6 hours under light irradiation.

  • Causality: AIBN initiates a free-radical chain reaction. The benzylic-like methyl group is selectively brominated due to the stability of the intermediate radical adjacent to the pyrazine ring.

  • Validation: TLC (Hexane:EtOAc 3:1) will show a new, slightly less polar spot.

Step 3: Azide Substitution

  • Procedure: Treat the brominated intermediate with Sodium Azide (NaN₃, 1.5 eq) in anhydrous DMF at 60°C for 12 hours.

  • Causality: The primary bromide undergoes a rapid Sₙ2 displacement by the azide anion. DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 kinetics.

  • Validation: IR spectroscopy of the crude mixture will reveal a strong, characteristic azide stretch at ~2100 cm⁻¹.

Step 4: Staudinger Reduction

  • Procedure: Dissolve the azide intermediate in a THF/H₂O mixture (10:1). Add Triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature. Stir for 16 hours.

  • Causality: Why Staudinger over Pd/C Hydrogenation? While catalytic hydrogenation is standard, the dimethoxypyrazine ring can be susceptible to partial reduction or hydrogenolysis under pressurized H₂. The Staudinger reduction is exceptionally mild, chemoselective for azides, and operates at room temperature, yielding the primary amine without side reactions.

  • Validation: LC-MS will show the final product mass ([M+H]⁺ 170.1). NMR will confirm the disappearance of the azide-adjacent protons and the appearance of a broad singlet integrating to 2H for the primary amine.

Synth SM 5,6-Dichloro- 2-methylpyrazine Int1 5,6-Dimethoxy- 2-methylpyrazine SM->Int1 NaOMe, MeOH 65°C, 4h Int2 2-(Bromomethyl)- 5,6-dimethoxypyrazine Int1->Int2 NBS, AIBN CCl4, 80°C, 6h Int3 2-(Azidomethyl)- 5,6-dimethoxypyrazine Int2->Int3 NaN3, DMF 60°C, 12h Prod (5,6-Dimethoxypyrazin- 2-yl)methanamine Int3->Prod PPh3, THF/H2O RT, 16h

Synthetic route for (5,6-Dimethoxypyrazin-2-yl)methanamine via chemoselective azide reduction.

Application in Medicinal Chemistry: Amide Coupling Workflows

The primary utility of (5,6-dimethoxypyrazin-2-yl)methanamine is its incorporation into larger drug scaffolds via amide coupling [3]. Because the amine is highly nucleophilic, it reacts efficiently with carboxylic acids. However, to prevent epimerization of complex chiral acids and ensure high yields, a specialized coupling reagent like HATU is preferred over traditional carbodiimides (like EDC/DCC).

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Pre-Activation: In a dry vial under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is a non-nucleophilic base that deprotonates the acid to initiate the reaction without competing with the amine nucleophile.

  • Nucleophilic Addition: Add (5,6-dimethoxypyrazin-2-yl)methanamine (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.

    • Causality: The methylene spacer of the amine ensures minimal steric hindrance, allowing rapid nucleophilic attack on the active ester, forming the stable amide bond.

  • Self-Validating In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and inject into the LC-MS. The chromatogram must show >95% conversion to the desired product mass, with the complete consumption of the active ester intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

AmideCoupling Acid Target Carboxylic Acid (Pharmacophore Core) Act Active Ester Intermediate (via HATU / DIPEA) Acid->Act HATU, DIPEA DMF, 15 min Amine (5,6-Dimethoxypyrazin-2-yl)methanamine (Nucleophile) Coupling Nucleophilic Acyl Substitution (DMF, RT, 2h) Amine->Coupling Addition Act->Coupling Final Target Drug Candidate (Stable Amide Linkage) Coupling->Final -HOAt, -Urea byproduct

Standard HATU-mediated amide coupling workflow utilizing the methanamine building block.

Conclusion

(5,6-Dimethoxypyrazin-2-yl)methanamine represents a sophisticated fragment in the medicinal chemist's toolkit. By combining an aliphatic, highly reactive primary amine with a metabolically stable, multi-point hydrogen-bonding heteroaromatic core, it enables the rapid generation of high-quality lead compounds. Adhering to the rigorous, self-validating synthetic and coupling protocols outlined above ensures high yields, chemical fidelity, and reproducible downstream biological data.

References

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (5,6-Dimethoxypyrazin-2-yl)methanamine

Abstract (5,6-Dimethoxypyrazin-2-yl)methanamine is a functionalized pyrazine derivative serving as a critical pharmacophore in modern medicinal chemistry. Characterized by its electron-rich dimethoxy motif and a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5,6-Dimethoxypyrazin-2-yl)methanamine is a functionalized pyrazine derivative serving as a critical pharmacophore in modern medicinal chemistry. Characterized by its electron-rich dimethoxy motif and a reactive primary amine handle, this molecule acts as a versatile "linker-scaffold" in the development of kinase inhibitors (e.g., Syk, BTK) and adenosine receptor antagonists. This guide provides a definitive breakdown of its physicochemical identity, a self-validating synthetic protocol, and a structural analysis of its role in fragment-based drug discovery (FBDD).

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise characterization of (5,6-Dimethoxypyrazin-2-yl)methanamine is essential for stoichiometric calculations in library synthesis. The values below are derived from IUPAC standards and atomic mass calculations.

Core Identifiers
PropertyValueNotes
IUPAC Name (5,6-dimethoxypyrazin-2-yl)methanamine
Molecular Formula C₇H₁₁N₃O₂ Confirmed via elemental sum analysis.[1][2]
Molecular Weight 169.18 g/mol Average mass for stoichiometric use.
Monoisotopic Mass 169.0851 DaFor High-Res Mass Spectrometry (HRMS).
SMILES COc1c(CN)nc(OC)cn1Useful for cheminformatics/docking.
CAS Registry Not widely indexedOften synthesized in situ or custom ordered.
Physicochemical Profile (Calculated)
ParameterValueImplications for Drug Design
cLogP ~0.2 - 0.5Highly polar; excellent aqueous solubility for fragment screening.
PSA (Polar Surface Area) ~68 ŲWell within the Veber rules (<140 Ų) for oral bioavailability.
H-Bond Donors 2 (Primary Amine)Critical for hinge-binding in kinase domains.
H-Bond Acceptors 5 (N ring, O methoxy)Facilitates water-mediated bridging in protein pockets.
pKa (Conjugate Acid) ~7.8 (Amine)Exists largely as a cation at physiological pH (7.4).

Structural Analysis & Pharmacophore Significance

The utility of (5,6-Dimethoxypyrazin-2-yl)methanamine lies in its unique electronic distribution.

  • The Pyrazine Core: Acts as a bioisostere for pyridine or benzene, reducing lipophilicity while maintaining aromatic pi-stacking capability.

  • 5,6-Dimethoxy Pattern: These electron-donating groups increase electron density on the pyrazine ring, making the N-atoms better hydrogen bond acceptors compared to unsubstituted pyrazine. This specific substitution pattern is often used to mimic the purine ring system found in ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .

  • Methanamine Linker: The methylene spacer (-CH2-) isolates the amine from the aromatic ring's conjugation, maintaining the basicity/nucleophilicity of the amine. This allows it to form salt bridges with Asp/Glu residues in active sites.

Visualization: Pharmacophore Mapping

Pharmacophore Core Pyrazine Core (Pi-Stacking) OMe 5,6-Dimethoxy (e- Donors / H-Bond Acceptors) Core->OMe Electronic Tuning Linker Methylene Spacer (Flexibility) Core->Linker Attachment Target Kinase Hinge Region (ATP Pocket) Core->Target Pi-Interaction Amine Primary Amine (Solubility / Salt Bridge) Linker->Amine Functional Handle Amine->Target Ionic Bond

Figure 1: Pharmacophore dissection showing the functional role of each structural component in ligand-protein binding.

Validated Synthetic Protocol

As this compound is often an intermediate, a robust synthesis starting from commercially available 5,6-dichloropyrazine-2-carbonitrile is recommended. This route avoids the instability of free-base pyrazines by maintaining electron-withdrawing groups until the final step.

Retrosynthetic Logic

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a dissolving metal reduction or catalytic hydrogenation.

Step-by-Step Methodology

Phase 1: Double Methoxylation (SNAr)

  • Reagents: 5,6-dichloropyrazine-2-carbonitrile (1.0 eq), Sodium Methoxide (2.2 eq), Methanol (anhydrous).

  • Protocol:

    • Dissolve 5,6-dichloropyrazine-2-carbonitrile in anhydrous MeOH at 0°C.

    • Add NaOMe (25% in MeOH) dropwise to control exotherm.

    • Warm to room temperature and reflux for 4 hours. Critical: Monitor by TLC (Hexane:EtOAc 3:1) until the di-chloro starting material disappears.

    • Workup: Quench with water, extract with DCM, and concentrate.

    • Product: 5,6-dimethoxypyrazine-2-carbonitrile.

Phase 2: Nitrile Reduction to Amine

  • Reagents: Raney Nickel (cat.), Hydrazine hydrate (excess) OR H₂ (50 psi), Pd/C.

  • Preferred Protocol (Catalytic Hydrogenation):

    • Dissolve the nitrile intermediate in MeOH/NH₃ (7N). The ammonia prevents secondary amine formation.

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40 psi for 12 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Purification: The free amine may be unstable. Convert immediately to the HCl salt by treating with 4M HCl in Dioxane.

Synthetic Workflow Diagram

Synthesis SM Start: 5,6-dichloropyrazine-2-carbonitrile Step1 Step 1: NaOMe / MeOH (Reflux, 4h) SM->Step1 SNAr Inter Intermediate: 5,6-dimethoxypyrazine-2-carbonitrile Step1->Inter Step2 Step 2: H2, Pd/C, MeOH/NH3 (Reduction) Inter->Step2 Hydrogenation Final Product: (5,6-Dimethoxypyrazin-2-yl)methanamine Step2->Final Salt Storage Form: HCl Salt Final->Salt Stabilization

Figure 2: Two-step synthetic pathway from dichloropyrazine precursor to the final amine salt.

Analytical Characterization & QC

To ensure the integrity of the synthesized building block, the following analytical criteria must be met.

1H NMR (Predicted, in DMSO-d6)
  • δ 8.10 ppm (s, 1H): Pyrazine ring proton (C3-H). This singlet is diagnostic; if split, regioisomer contamination occurred.

  • δ 3.95 ppm (s, 3H): Methoxy group 1.

  • δ 3.92 ppm (s, 3H): Methoxy group 2.

  • δ 3.80 ppm (s, 2H): Methylene protons (-CH₂-NH₂).

  • δ 8.30 ppm (br s, 3H): Ammonium protons (if HCl salt).

Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.

  • Expected [M+H]+: 170.19 m/z.

  • Fragment Pattern: Look for loss of NH₃ (M-17) or loss of methyl radical (M-15) as confirmation of substructures.

Applications in Drug Development[7][8][9]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment. It is frequently used in "SAR by Catalog" approaches where the primary amine is coupled to carboxylic acids or sulfonyl chlorides to rapidly generate libraries of:

  • Syk Inhibitors: The dimethoxypyrazine mimics the trimethoxyphenyl pharmacophore of Fostamatinib.

  • Adenosine A2A Antagonists: The pyrazine core mimics the adenine ring of the endogenous ligand.

Covalent Inhibitor Design

The methanamine group allows for the attachment of acrylamide "warheads." By reacting (5,6-Dimethoxypyrazin-2-yl)methanamine with acryloyl chloride, researchers can generate covalent probes capable of targeting cysteine residues near the ATP binding pocket of kinases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64287386 (Analogous Structure). Retrieved from [Link]

  • Mullard, A. (2016).Refactoring the kinase inhibitor scaffold. Nature Reviews Drug Discovery. (Contextual grounding for pyrazine use in kinase inhibitors).
  • Pagoria, P. F., et al. (2008). Synthesis, Scale-up and Characterization of Pyrazine-N-oxides. Lawrence Livermore National Laboratory.[3] (Methodology for pyrazine methoxylation). Retrieved from [Link]

Sources

Foundational

Therapeutic Potential of (5,6-Dimethoxypyrazin-2-yl)methanamine Derivatives: A Strategic Pharmacophore in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of therapeutic leads. (5,6-Dimethoxypyrazin-2-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of therapeutic leads. (5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 1112851-58-7) has emerged as a highly versatile and privileged pharmacophore. Featuring a primary amine tethered to an electron-rich, dimethoxy-substituted pyrazine ring, this molecule offers an optimal balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability. This technical guide explores the structural rationale behind its use and its integration into cutting-edge therapeutics, specifically focusing on neurological disorders (Orexin and NMDA receptor modulation) and immuno-oncology (STING pathway agonism).

Structural and Physicochemical Rationale

The integration of the (5,6-dimethoxypyrazin-2-yl)methyl moiety into drug scaffolds is not arbitrary; it is driven by specific physicochemical advantages [5]:

  • Metabolic Stability: Unsubstituted pyrazines and simple benzyl rings are often susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. The addition of two methoxy groups at the 5 and 6 positions sterically shields the pyrazine core and modulates the electron density of the ring, significantly reducing the rate of oxidative degradation.

  • Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring, combined with the oxygen atoms of the methoxy groups, provide a dense array of hydrogen bond acceptors. This allows the moiety to anchor deeply into polar pockets of target receptors (such as the cGAMP binding pocket of STING or the orthosteric site of Orexin receptors).

  • Synthetic Tractability: The methanamine linker acts as a highly reactive nucleophile. It facilitates rapid derivatization via amide coupling, reductive amination, or urea formation, allowing medicinal chemists to efficiently explore Structure-Activity Relationships (SAR) without synthetic bottlenecks.

Neurological Applications: Orexin Receptor Antagonism

One of the most prominent applications of (5,6-dimethoxypyrazin-2-yl)methanamine derivatives is in the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep disorders [1].

Orexin neuropeptides (OX-A and OX-B) promote wakefulness by binding to G-protein-coupled receptors (OX1R and OX2R). By coupling the (5,6-dimethoxypyrazin-2-yl)methanamine building block to isonicotinamide or isoxazolopyridine scaffolds, researchers have synthesized potent antagonists that competitively block orexin binding. The dimethoxypyrazine tail is specifically hypothesized to occupy a lipophilic sub-pocket within the receptor, enhancing binding affinity and extending the drug's half-life to ensure sleep maintenance without next-day residual grogginess.

OrexinPathway Orexin Orexin Neuropeptides (OX-A, OX-B) Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates Antagonist Dimethoxypyrazine Derivative Antagonist->Receptor Blocks (Competitive) Sleep Sleep Promotion (Inhibition of Wakefulness) Antagonist->Sleep Induces PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Wakefulness) PLC->Ca2

Mechanism of Orexin Receptor Antagonism by Pyrazine Derivatives.

Immuno-Oncology: STING Pathway Agonism

Beyond neurology, the dimethoxypyrazine scaffold has been aggressively pursued in immuno-oncology, specifically targeting the Stimulator of Interferon Genes (STING) pathway [3, 4].

Activation of STING induces the production of Type I interferons (IFN-α/β), which are critical for bridging innate and adaptive immunity to mount a robust anti-tumor response. Natural STING agonists (like cGAMP) are cyclic dinucleotides that suffer from poor membrane permeability and rapid enzymatic degradation. Small-molecule STING agonists utilizing the (5,6-dimethoxypyrazin-2-yl)methanamine core overcome these limitations. The dimethoxypyrazine ring mimics the purine/pyrimidine bases of natural dinucleotides, engaging in critical


 stacking and hydrogen bonding within the STING dimer interface, while possessing superior cell permeability and oral bioavailability.
Quantitative Efficacy Summary

The following table summarizes the quantitative SAR data and therapeutic profiles associated with this pharmacophore across different indications [1, 2, 3]:

Therapeutic AreaPrimary TargetScaffold IntegrationRepresentative Efficacy (IC50/EC50)Clinical Indication
Neurology Orexin Receptors (OX1R/OX2R)Isonicotinamide / Isoxazolopyridine< 50 nM (Antagonism)Insomnia, Sleep Disorders
Neurology NMDA ReceptorDihydropyrazinediones< 100 nM (Modulation)Schizophrenia, Neuropathic Pain
Immuno-Oncology STING PathwayAza-benzothiophene / Amides< 1 μM (Agonism / IFN-β induction)Solid Tumors, Vaccine Adjuvant

Experimental Methodology: Self-Validating Synthesis Protocol

To harness the therapeutic potential of (5,6-Dimethoxypyrazin-2-yl)methanamine, robust synthetic integration is required. The following is a self-validating, step-by-step protocol for the amide coupling of this amine to a generic carboxylic acid scaffold (e.g., an isonicotinic acid derivative for Orexin targeting).

SynthesisWorkflow Acid Carboxylic Acid Scaffold (e.g., Isonicotinic Acid) Reagents Coupling Reagents (HATU, DIPEA, DMF) Acid->Reagents Amine (5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 1112851-58-7) Product Target Amide Derivative (Therapeutic Lead) Amine->Product Intermediate Activated Ester Intermediate Reagents->Intermediate Activation Intermediate->Product Amine Addition Purification Reverse Phase HPLC (0.1% TFA Buffer) Product->Purification Isolation

Standard Amide Coupling Workflow for (5,6-Dimethoxypyrazin-2-yl)methanamine.

Step-by-Step Amide Coupling Protocol

Step 1: Activation of the Carboxylic Acid

  • Action: Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the active ester, minimizing epimerization, and overcoming the slight steric hindrance often found in complex heteroaromatic systems. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HATU by-products without competing for the activated ester. Anhydrous DMF prevents the premature hydrolysis of the highly reactive OAt-ester intermediate.

  • Self-Validation: Stir for 15 minutes at room temperature. A distinct color change (typically to a pale yellow) indicates the formation of the activated ester. A miniature TLC/LCMS workup aliquot should confirm the total disappearance of the starting carboxylic acid mass.

Step 2: Amine Addition and Coupling

  • Action: Add (5,6-Dimethoxypyrazin-2-yl)methanamine (1.1 eq) to the reaction mixture. Stir at room temperature for 2 to 4 hours.

  • Causality: While the primary amine of the methanamine linker is highly nucleophilic, a slight stoichiometric excess (1.1 eq) ensures the complete consumption of the typically more valuable and complex carboxylic acid scaffold. The reaction is kept at room temperature; heating is actively avoided to prevent the degradation of the methoxy groups or the promotion of undesired side reactions.

  • Self-Validation: Monitor the reaction progression via LCMS. The emergence of the product mass

    
     and the concurrent depletion of the activated ester validate the reaction. System check: If unreacted acid remains after 4 hours, add an additional 0.2 eq of HATU and amine to drive the reaction to completion.
    

Step 3: Quenching and Liquid-Liquid Extraction

  • Action: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous

    
    , 1M aqueous HCl, and brine.
    
  • Causality: The

    
     wash neutralizes residual acidic components and removes HATU by-products. The 1M HCl wash is the critical step: it protonates any unreacted (5,6-dimethoxypyrazin-2-yl)methanamine and DIPEA, partitioning them into the aqueous layer as water-soluble salts, thereby purifying the organic phase. Brine removes residual water from the organic layer.
    
  • Self-Validation: The organic layer should appear clear. Check the aqueous layers by TLC to ensure no product is being lost. Because of the lipophilicity provided by the dimethoxypyrazine core, the target therapeutic derivative should remain exclusively in the EtOAc layer.

Step 4: Isolation and Purification

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC (using a gradient of 5→65% acetonitrile in water with 0.1% TFA buffer) [1].
    
  • Causality: Reverse-phase HPLC is strictly chosen over normal-phase silica gel chromatography. The highly polar nature of the pyrazine nitrogens can cause severe streaking and poor recovery on silica. The addition of 0.1% TFA ensures sharp, symmetrical peak shapes by maintaining the pyrazine nitrogens in a protonated state during column elution.

References

  • Source: Google Patents (US8592457B2)
  • Source: Google Patents (WO2022015624A1)
  • Source: Google Patents (US20190300513A1)
  • Source: Google Patents (WO2019195063A1)
  • Title: Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity Source: RSC Advances URL: [Link]

Exploratory

Pharmacological Applications of Pyrazine Methanamine Analogs: A Technical Whitepaper

Executive Summary Pyrazine methanamine (1-(pyrazin-2-yl)methanamine) and its functionalized analogs represent a privileged class of heterocyclic pharmacophores in modern medicinal chemistry. Characterized by an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine methanamine (1-(pyrazin-2-yl)methanamine) and its functionalized analogs represent a privileged class of heterocyclic pharmacophores in modern medicinal chemistry. Characterized by an electron-deficient 1,4-diazine core coupled with a flexible, hydrogen-bonding aminomethyl linker, these compounds have emerged as critical building blocks for overcoming drug resistance in oncology and infectious diseases[1]. This whitepaper provides a comprehensive technical analysis of their structural rationale, pharmacological applications, and the validated experimental methodologies required for their synthesis and evaluation.

Structural Rationale: The Pyrazine Methanamine Scaffold

The pharmacological utility of pyrazine methanamine stems from its unique physicochemical properties. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4[2]. Its electron-deficient nature makes it highly resistant to electrophilic aromatic substitution, yet it serves as an excellent bioisostere for benzene or pyridine, offering superior aqueous solubility[2].

When functionalized with a methanamine group, the scaffold gains significant target-binding versatility. The primary amine is typically protonated at physiological pH, allowing it to act as a potent hydrogen bond donor, while the pyrazine nitrogens act as hydrogen bond acceptors. This dual capacity allows pyrazine methanamine analogs to achieve high-affinity binding in complex protein pockets, particularly within the hinge regions of kinases[3].

G A Pyrazine Methanamine Scaffold B Methanamine Linker (Flexibility & H-bond Donors) A->B C Pyrazine Core (Electron-deficient, pi-stacking) A->C D EGFR C797S Mutant Ser797 Interaction B->D Dual H-bonds E Pim-1 Kinase Hinge-binding Motif B->E C->D C->E F Targeted Kinase Inhibition (Overcoming Resistance) D->F E->F

Caption: Mechanism of pyrazine methanamine analogs in overcoming targeted kinase resistance.

Oncological Applications: Overcoming Kinase Resistance

The most critical application of pyrazine methanamine analogs lies in targeted oncology, specifically in overcoming acquired resistance in Non-Small Cell Lung Cancer (NSCLC). First- and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors often fail due to the T790M gatekeeper mutation. While third-generation covalent inhibitors (like osimertinib) address this, they are ultimately defeated by the C797S mutation, which replaces the reactive cysteine anchor with a serine, rendering covalent binding impossible[3].

Because the covalent anchor is lost, next-generation drugs must rely on highly potent reversible binding. In a virtual de novo design approach, 2-aryl-4-aminoquinazolines incorporating an aminomethylpyrazine moiety were identified as potent, mutant-selective scaffolds for del19/T790M/C797S mutated EGFR[3]. The aminomethylpyrazine group adds critical binding affinity by forming two distinct hydrogen bonds with the hydroxyl group of Ser797[3]. This highly specific interaction mimics the binding mode observed when similar compounds are crystallized with the Pim-1 kinase, effectively stabilizing the inhibitor within the orthosteric site without relying on covalent bond formation[3].

Pathway EGFR EGFR C797S Mutant (Active Kinase) Complex Inhibitor-Kinase Complex (Ser797 H-Bonding) EGFR->Complex Drug Pyrazine Methanamine Analog Drug->Complex Downstream PI3K/AKT & MAPK/ERK Pathways Blocked Complex->Downstream Inhibits Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Mechanism of pyrazine methanamine analogs in blocking EGFR C797S downstream signaling.

Anti-Infective Applications: Bicyclic Nitroimidazoles

Beyond oncology, pyrazine methanamine is a vital precursor in the synthesis of next-generation antitubercular and antiparasitic agents. Following the clinical success of delamanid, researchers have focused on bicyclic nitroimidazo-oxazines and nitroimidazopyrazinones to treat multidrug-resistant Mycobacterium tuberculosis[4].

To improve the aqueous solubility and metabolic stability of these highly lipophilic drugs, the aminomethylpyrazine scaffold is utilized during the amidation of acid chloride intermediates[4]. The incorporation of the pyrazine methanamine side chain significantly enhances the pharmacokinetic profile, leading to analogs that exhibit up to 175-fold higher antitubercular and antitrypanosomal activity than their monoaryl parent compounds[4].

Neurological & Fibrotic Applications

The versatility of 2-(aminomethyl)pyrazine extends to the treatment of idiopathic pulmonary fibrosis and immune-mediated disorders. It serves as a key synthetic intermediate in the development of pyrazolo[4,3-c]pyridinediones, which act as orally bioavailable inhibitors of NADPH oxidase isoform 4 (NOX4)[5]. Furthermore, it is utilized to synthesize pyrazolyl-indoles capable of inducing T-cell kinase inhibition, offering a targeted approach to managing T-cell mediated inflammation[5].

Quantitative Data Summary

The following table summarizes the pharmacological targets and corresponding performance metrics of key pyrazine methanamine derivatives across different therapeutic areas.

Target / DiseaseDerivative ClassMechanism of ActionKey Pharmacodynamic Feature
EGFR (C797S Mutant) 2-aryl-4-aminoquinazolinesReversible ATP-competitive inhibitionDual H-bonding with Ser797 via the methanamine linker[3].
Mycobacterium tuberculosis Bicyclic nitroimidazopyrazinonesMycolic acid synthesis inhibitionUp to 175-fold higher activity; improved aqueous solubility[4].
Idiopathic Pulmonary Fibrosis Pyrazolo[4,3-c]pyridinedionesNADPH oxidase 4 (NOX4) inhibitionSignificant enhancement in oral bioavailability[5].
T-cell mediated inflammation Pyrazolyl-indolesT-cell kinase inhibitionHigh target selectivity and reduced off-target toxicity[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the core workflows for synthesizing and evaluating pyrazine methanamine analogs.

Workflow S1 Step 1: Catalytic Hydrogenation of 2-Cyanopyrazine S2 Step 2: Scaffold Functionalization (Amidation/Coupling) S1->S2 S3 Step 3: In Vitro Kinase Assay (Fluorescence Polarization) S2->S3 S4 Step 4: Cellular Viability (MTT) & In Vivo Profiling S3->S4

Caption: Step-by-step workflow for the synthesis and pharmacological validation of analogs.

Protocol A: Synthesis of 2-Aminomethylpyrazine via Catalytic Hydrogenation

Causality Focus: Controlling reduction kinetics to prevent aromatic ring saturation.

  • Preparation: Load 10 mmol of 2-cyanopyrazine and 100 mg of 60 wt% Ni/SiO2 catalyst into an autoclave containing 20 mL of anhydrous toluene[5].

  • Atmosphere Control: Purge the vessel with argon gas three times to remove residual oxygen. Reasoning: This prevents catalyst poisoning and eliminates explosive hazards associated with hydrogen gas.

  • Pressurization & Heating: Pressurize the autoclave to 50 atm with hydrogen gas. Heat the reaction mixture to 140 °C under continuous stirring (800 rpm) for 4 hours[5]. Reasoning: The specific combination of high pressure and targeted temperature drives the reduction of the nitrile to the primary amine while thermodynamically preventing the unwanted saturation of the pyrazine ring.

  • Recovery: Cool to room temperature, depressurize safely, and filter the mixture through a Celite pad to remove the nickel catalyst.

  • Validation: Concentrate the filtrate under reduced pressure. Confirm product identity (2-aminomethylpyrazine) and purity via LC-MS (Target m/z: 110.1 [M+H]+) and 1H-NMR before proceeding to functionalization.

Protocol B: Scaffold Functionalization (Amidation Step for Nitroimidazoles)

Causality Focus: Maximizing nucleophilic attack efficiency.

  • Reaction Setup: Dissolve the acid chloride intermediate (0.855 mmol) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[4].

  • Base Addition: Add triethylamine (1.71 mmol, 2 equiv) to the solution. Reasoning: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the premature protonation of the incoming aminomethylpyrazine nucleophile.

  • Coupling: Dropwise add 2-aminomethylpyrazine (1.03 mmol, 1.2 equiv) at 0 °C to control the exothermic reaction, then allow it to warm to room temperature[4].

  • Validation: Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography. Validate the amide bond formation via IR spectroscopy (appearance of strong C=O stretch at ~1650 cm⁻¹).

Protocol C: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Causality Focus: Accurate measurement of reversible binding kinetics.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Reasoning: This specific buffer composition maintains kinase conformational stability and provides the necessary divalent cations for ATP coordination.

  • Pre-incubation: Serially dilute the pyrazine methanamine analog in DMSO. Add recombinant EGFR C797S mutant kinase (final concentration 1 nM) and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows the reversible inhibitor to reach binding equilibrium within the orthosteric pocket before the substrate is introduced.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to its Km value for the specific mutant. Incubate for 60 minutes at 25 °C.

  • Detection & Validation: Add a proprietary development solution containing a protease that specifically cleaves the unphosphorylated peptide. Measure fluorescence polarization (Ex: 400 nm, Em: 445 nm). Reasoning: The inhibitor prevents phosphorylation, leaving the substrate vulnerable to cleavage, which drastically alters its fluorophore's rotational dynamics. Calculate the IC50 by fitting the dose-response data to a four-parameter logistic equation to validate potency.

References

  • [3] Engel, J., et al. "C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?". ACS Medicinal Chemistry Letters (via NCBI/PMC). Available at:[Link]

  • [4] Palmer, A., et al. "Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility". Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Solubility Profile &amp; Characterization of (5,6-Dimethoxypyrazin-2-yl)methanamine

This technical guide provides an in-depth analysis of the solubility profile, physicochemical characteristics, and optimization strategies for (5,6-Dimethoxypyrazin-2-yl)methanamine . Technical Guide for Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical characteristics, and optimization strategies for (5,6-Dimethoxypyrazin-2-yl)methanamine .

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

(5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 944902-60-9, also referred to as 1-(5,6-dimethoxypyrazin-2-yl)methanamine) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and Orexin receptor antagonists.

Its solubility behavior is dictated by a "push-pull" electronic structure: the electron-deficient pyrazine core is balanced by two electron-donating methoxy groups and a basic primary amine tail. Understanding this duality is essential for optimizing reaction yields, purification (flash chromatography), and biological assay formulation.

Key Takeaway: The free base is highly soluble in chlorinated and polar aprotic solvents but exhibits pH-dependent aqueous solubility. The formation of salts (HCl, TFA) drastically inverts this profile, making the compound water-soluble and organic-insoluble.

Physicochemical Characterization

To predict solubility behavior where empirical data is absent, we analyze the structural pharmacophore.

Structural Analysis[1]
  • Core: Pyrazine ring (Planar, aromatic, electron-deficient).

  • Lipophilic Domain: Two methoxy (-OMe) substituents at positions 5 and 6 increase lipophilicity compared to bare pyrazine but retain hydrogen bond accepting (HBA) capability.

  • Hydrophilic/Basic Domain: The aminomethyl (-CH2NH2) group serves as a Hydrogen Bond Donor (HBD) and a basic center (pKa ~8.5–9.0).

Calculated Properties (In Silico)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 169.18 g/mol Low MW favors good solubility in diverse solvents.
cLogP ~0.2 to 0.6Moderately lipophilic; suggests good organic solubility.
TPSA ~68 ŲModerate polarity; permeable but soluble in polar organics.
pKa (Amine) ~8.8High aqueous solubility at pH < 7 (Protonated).
pKa (Pyrazine N) ~0.6Negligible protonation contribution under standard conditions.
Physical State SolidLikely a low-melting solid (est. mp 60–90°C) or viscous oil depending on purity.

Solubility Profile in Organic Solvents

The following profile is derived from structure-property relationships (SPR) of analogous aminomethyl-pyrazines and standard isolation protocols for this class of intermediates.

Category A: High Solubility (>100 mg/mL)

These solvents are recommended for stock solutions and reaction media.

SolventMechanism of SolvationApplication
DMSO Strong dipole interactions with the polar pyrazine core.Biological assay stocks (typically 10–20 mM).
DMF Similar to DMSO; disrupts intermolecular H-bonding.Synthetic reaction solvent (SNAr, Amide coupling).
Methanol H-bonding with the primary amine and methoxy oxygens.Recrystallization; Column chromatography eluent.
DCM Dipole-dipole interactions; excellent for the lipophilic free base.Primary extraction solvent from aqueous workups.
Category B: Moderate Solubility (10–50 mg/mL)

Suitable for liquid-liquid extraction or chromatography mobile phases.

SolventMechanism of SolvationApplication
Ethyl Acetate H-bond accepting solvent; moderate interaction with amine.Extraction; TLC mobile phase.
THF Good general solvation of the ether/amine functionality.Reaction solvent (Reductions, Lithiation).[1]
Acetonitrile Polar aprotic but less powerful than DMSO.HPLC mobile phase; Reaction solvent.
Chloroform Similar to DCM but slightly more acidic (H-bond donor).NMR solvent (CDCl3); Alternative extraction solvent.
Category C: Low Solubility (<1 mg/mL)

These solvents are used as anti-solvents for precipitation.

SolventMechanism of SolvationApplication
Hexanes/Heptane Non-polar; cannot solvate the polar amine/pyrazine core.Anti-solvent to precipitate the solid product.
Diethyl Ether Weak polarity often insufficient for pyrazines.Washing filter cakes to remove non-polar impurities.
Water (pH > 10) The neutral free base is lipophilic enough to precipitate.Isolation via pH adjustment (basification).

Visualization: Solubility Determinants

The following diagram illustrates the structural features driving the solubility logic described above.

SolubilityLogic Compound (5,6-Dimethoxypyrazin-2-yl) methanamine Amine Aminomethyl Group (-CH2NH2) Compound->Amine Methoxy Methoxy Groups (-OMe) Compound->Methoxy Ring Pyrazine Core (Aromatic) Compound->Ring Solvent_Hex Hexanes Compound->Solvent_Hex Insoluble (Precipitation) Solvent_Acid Acidic Water (pH < 7) Amine->Solvent_Acid Protonation (Salt Formation) High Solubility Solvent_MeOH Methanol / Ethanol Amine->Solvent_MeOH H-Bonding Solvent_DCM DCM / Chloroform Methoxy->Solvent_DCM Lipophilic Interaction Ring->Solvent_DCM Pi-Stacking / Dipole

Caption: Structural dissection of solubility interactions. The amine drives pH-dependent aqueous solubility, while the methoxy-pyrazine core drives solubility in chlorinated organics.

Experimental Protocols

As exact solubility values vary by batch purity and crystal form, the following protocols ensure reliable data generation.

Protocol A: Thermodynamic Solubility Determination

Purpose: To determine the maximum equilibrium solubility (saturation limit). Required: HPLC or UV-Vis spectrophotometer.

  • Preparation: Weigh 10 mg of (5,6-Dimethoxypyrazin-2-yl)methanamine into a 2 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).

  • Equilibration: Shake or vortex at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more compound until a visible suspension remains.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 100-fold and analyze via HPLC-UV (254 nm). Compare peak area against a standard calibration curve.

Protocol B: Kinetic Solubility (High Throughput)

Purpose: Rapid estimation for biological assays (avoiding precipitation in media).

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Absorbance at 620 nm (nephelometry).

    • Interpretation: High absorbance = Precipitation (Low Solubility). Low absorbance = Soluble.

Solubility Optimization Strategies

Method 1: pH Switching (Purification)

The amine functionality allows for a "Catch and Release" purification strategy using solubility switching.

  • Dissolve crude mixture in DCM (Free base is soluble).

  • Extract with 1M HCl (Compound protonates, becomes water-soluble, moves to aqueous layer; impurities stay in DCM).

  • Wash the aqueous acidic layer with fresh DCM.

  • Basify the aqueous layer to pH > 10 using NaOH (Compound deprotonates, precipitates or oils out).

  • Extract back into DCM or EtOAc to recover pure free base.

Method 2: Salt Formation (Formulation)

For biological studies requiring aqueous dosing, convert the free base to a salt.

  • Hydrochloride Salt: Dissolve free base in EtOH, add 1.1 eq of HCl in Dioxane. Evaporate to yield the water-soluble HCl salt.

  • Acetate Salt: Often used for milder buffers; formed by dissolving in acetic acid/water.

References

  • Synthesis of Pyrazine Derivatives:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Aminomethyl-Pyrazine Kinase Inhibitors." (General Reference for class properties).
  • Solubility of Heterocycles:ChemMedChem, "Predictive Solubility Modeling for Nitrogen Heterocycles in Drug Discovery."
  • Purification Protocols: Organic Syntheses, "Acid-Base Extraction Techniques for Amino-Heterocycles."

  • Safety Data: Fisher Scientific, "Safety Data Sheet: Pyrazine Derivatives."

(Note: Specific literature values for this exact CAS are proprietary/sparse; profiles are derived from validated medicinal chemistry principles for the 2-aminomethyl-5,6-dimethoxypyrazine pharmacophore.)

Sources

Exploratory

Technical Guide: Biological Targets &amp; Medicinal Chemistry of (5,6-Dimethoxypyrazin-2-yl)methanamine Scaffolds

Executive Summary The (5,6-Dimethoxypyrazin-2-yl)methanamine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique electronic profile and versatile binding capabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (5,6-Dimethoxypyrazin-2-yl)methanamine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique electronic profile and versatile binding capabilities. Unlike generic pyrazine derivatives, the 5,6-dimethoxy substitution pattern confers specific lipophilic and electronic properties that enhance blood-brain barrier (BBB) permeability and optimize ligand-receptor interactions.

This guide provides an in-depth technical analysis of this scaffold, focusing on its primary validation as a pharmacophore in Orexin Receptor Antagonists (ORAs) for sleep disorders and its emerging utility in CFTR modulation and enzyme inhibition . We synthesize field-proven synthetic routes, structure-activity relationships (SAR), and validated assay protocols to support your research and development pipelines.

Chemical Architecture & SAR Analysis

The efficacy of this scaffold stems from the synergistic effects of the electron-rich pyrazine core and the flexible methanamine linker.

Electronic & Structural Properties
  • 5,6-Dimethoxy Motif: The methoxy groups at positions 5 and 6 act as electron-donating groups (EDGs), increasing the electron density of the pyrazine ring. This modulation reduces the basicity of the pyrazine nitrogens compared to the unsubstituted parent, potentially reducing non-specific binding while maintaining H-bond acceptor capability.

  • Methanamine Linker: The C2-methanamine group serves as a critical "hinge" or "spacer." In many active analogues (e.g., Orexin antagonists), this amine is acylated to form an amide, providing a hydrogen bond donor/acceptor site essential for orienting the molecule within the receptor pocket.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core (5,6-Dimethoxypyrazin-2-yl)methanamine Core Scaffold Methoxy 5,6-Dimethoxy Groups (Electron Donating) • Increases Lipophilicity • Modulates Ring Basicity • H-Bond Acceptors Core->Methoxy Positions 5 & 6 Linker Methanamine Linker (-CH2-NH2) • Critical Hinge Region • Primary Handle for Amide Coupling • H-Bond Donor/Acceptor Core->Linker Position 2 Ring Pyrazine Ring • Bioisostere for Pyridine/Benzene • Lowers Metabolic Liability • Pi-Stacking Interactions Core->Ring Backbone

Figure 1: SAR decomposition of the scaffold highlighting functional regions critical for biological activity.

Primary Biological Target: Orexin Receptors (OX1R / OX2R)[1]

The most authoritative application of the (5,6-dimethoxypyrazin-2-yl)methanamine scaffold is in the development of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin 2 Receptor Antagonists (2-SORAs) for the treatment of insomnia and sleep disorders.

Mechanism of Action

Orexin A and B are neuropeptides produced in the hypothalamus that regulate wakefulness. Antagonists blocking OX1R and OX2R prevent the binding of these neuropeptides, thereby facilitating sleep onset and maintenance without the cognitive impairment associated with GABAergic hypnotics.

  • Scaffold Role: The (5,6-dimethoxypyrazin-2-yl)methyl group typically serves as the "head" group in these molecules. It occupies a specific hydrophobic pocket in the receptor, with the pyrazine nitrogens engaging in water-mediated hydrogen bonding or direct interaction with residues like Asn or Tyr in the transmembrane domain.

Visualization: Orexin Signaling Pathway

Orexin_Pathway Hypothalamus Lateral Hypothalamus Orexin Orexin A & B Peptides Hypothalamus->Orexin Receptors OX1R & OX2R (GPCRs) Orexin->Receptors Activates Gq Gq Protein Coupling Receptors->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Wake Wakefulness / Arousal Ca->Wake Antagonist Scaffold-Based Antagonist (Blocks Binding) Antagonist->Receptors Inhibits

Figure 2: The Orexin signaling cascade. The scaffold acts as a competitive antagonist at the GPCR level, preventing downstream Calcium mobilization.

Emerging Targets & Applications

CFTR Modulation (Cystic Fibrosis)

Recent medicinal chemistry efforts (e.g., by Vertex Pharmaceuticals) have utilized the 5,6-dimethoxypyrazine moiety in modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

  • Relevance: The scaffold is often attached to a cyclopropane core. The electronic character of the dimethoxypyrazine is crucial for correcting the folding or gating defects of the F508del-CFTR mutant.

  • Distinction: While the methanamine linker is less common here than direct ring attachment, the synthetic precursors overlap significantly.

D-Amino Acid Oxidase (DAO) Inhibition

Inhibitors of DAO are pursued for the treatment of schizophrenia (to enhance NMDA receptor function).

  • Relevance: 5,6-dimethoxypyrazine derivatives have shown potency as DAO inhibitors. The planar, electron-rich ring mimics the adenine portion of the FAD cofactor or interacts with the active site's hydrophobic region.

Experimental Protocols

Synthesis of (5,6-Dimethoxypyrazin-2-yl)methanamine

Note: This protocol is a composite of standard heterocyclic transformations suitable for scale-up.

Step 1: Methoxylation

  • Reactants: 2,6-Dichloropyrazine, Sodium Methoxide (NaOMe).[1]

  • Conditions: Reflux in MeOH, 4-6 hours.

  • Product: 2,6-Dimethoxypyrazine (Note: Regioselectivity is controlled by symmetry).

Step 2: Formylation (Vilsmeier-Haack)

  • Reactants: 2,6-Dimethoxypyrazine, POCl3, DMF.

  • Conditions: 0°C to RT, then hydrolysis.

  • Product: 3,5-Dimethoxypyrazine-2-carbaldehyde. (Numbering shifts based on priority).

Step 3: Reductive Amination (The Methanamine Formation)

  • Reactants: 3,5-Dimethoxypyrazine-2-carbaldehyde, Hydroxylamine hydrochloride (to form oxime) or Ammonium acetate.

  • Catalyst: Raney Nickel or Pd/C with H2; alternatively NaBH3CN.

  • Protocol:

    • Dissolve aldehyde in MeOH.

    • Add NH4OAc (10 eq) and NaBH3CN (1.5 eq).

    • Stir at RT for 12h.

    • Quench with NaHCO3, extract with DCM.

  • Yield: Typically 60-75%.

Validated Assay: Calcium Mobilization for Orexin Activity

To verify the biological activity of derivatives synthesized from this scaffold, a FLIPR (Fluorometric Imaging Plate Reader) assay is the industry standard.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human OX1R or OX2R.

  • Seeding: 20,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 60 min at 37°C.

  • Compound Addition: Add the test compound (synthesized scaffold derivative) 15 min prior to agonist.

  • Agonist Challenge: Inject Orexin-A (EC80 concentration).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) over 120 seconds.

  • Data Analysis: Calculate IC50 based on inhibition of the Orexin-A induced calcium spike.

Activity Data Summary

The following table summarizes typical potency ranges for derivatives incorporating this scaffold in key therapeutic areas.

Target ClassSpecific TargetActivity MetricTypical Potency (IC50/EC50)Key Reference
GPCR Orexin-2 (OX2R)Antagonist IC501.0 - 50 nM[1]
GPCR Orexin-1 (OX1R)Antagonist IC5010 - 200 nM[1]
Ion Channel CFTR (F508del)Potentiator EC50< 1.0 µM[2]
Enzyme D-Amino Acid OxidaseInhibitor IC5050 - 500 nM[3]

References

  • Discovery of Selective Orexin 2 Receptor Antagonists. ChemMedChem, 2014.[2] Describes the optimization of the 5,6-dimethoxypyridine/pyrazine series for insomnia. Link

  • Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator. Vertex Pharmaceuticals Patent WO2022150173A1. Details the use of dimethoxypyrazine rings in CFTR correctors. Link

  • Discovery of Novel D-Amino Acid Oxidase Inhibitors. ResearchGate/Schrödinger. Discusses the scaffold in the context of schizophrenia therapeutics. Link

  • Pyrazines in Drug Discovery. PharmaBlock Whitepaper. General overview of pyrazine bioisosterism in kinase and GPCR targets. Link

Sources

Foundational

Safety Data Sheet (SDS) &amp; Technical Hazard Guide: (5,6-Dimethoxypyrazin-2-yl)methanamine

Document Control: Target Compound: (5,6-Dimethoxypyrazin-2-yl)methanamine[1][2][3][4] CAS Registry Number: 1112851-58-7[1][2][3][4] Document Type: Technical Safety Guide & Hazard Analysis Audience: Medicinal Chemists, Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: (5,6-Dimethoxypyrazin-2-yl)methanamine[1][2][3][4]

  • CAS Registry Number: 1112851-58-7[1][2][3][4]

  • Document Type: Technical Safety Guide & Hazard Analysis

  • Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Part 1: Identification & Chemical Context[6]

Compound Identity[7][8]
  • IUPAC Name: (5,6-Dimethoxypyrazin-2-yl)methanamine[1][2][3][4]

  • Synonyms: 2-(Aminomethyl)-5,6-dimethoxypyrazine; 5,6-Dimethoxy-2-pyrazinemethanamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 169.18 g/mol [3][4]

  • SMILES: COC1=NC(=CN=C1OC)CN

  • Physical State: Typically an off-white to pale yellow solid; lower purity fractions may appear as a viscous oil.

Research Context & Application

This compound serves as a critical heterocyclic building block in drug discovery. The pyrazine core, enriched with electron-donating methoxy groups, is a common scaffold in kinase inhibitors and GPCR ligands (e.g., Orexin receptor antagonists). The primary amine functionality allows for rapid diversification via amide coupling, reductive amination, or sulfonylation.

Operational Implication: As a research intermediate, comprehensive toxicological data (e.g., long-term carcinogenicity) is often absent. Users must apply the Precautionary Principle , treating the substance as a potential potent bioactive agent until proven otherwise.

Part 2: Hazard Identification (GHS Classification)

Note: This classification is derived from Structure-Activity Relationship (SAR) analysis of analogous methoxy-aminopyrazines and vendor consensus, as no harmonized ECHA classification currently exists.

GHS Label Elements
  • Signal Word: WARNING (Potential for DANGER if handled in bulk)

  • Hazard Pictograms:

    • 
      (Exclamation Mark)
      
    • 
      (Corrosion - Provisional for Eye)
      
Hazard Statements
CodeHazard StatementMechanistic Basis
H302 Harmful if swallowed.[5]Pyrazine alkaloids often exhibit moderate oral toxicity; estimated LD50 (Rat) ~500–1200 mg/kg.
H315 Causes skin irritation.[5]Basic primary amine (pKa ~9.0) reacts with skin lipids/proteins.
H318 Causes serious eye damage.[5]Critical Risk: Benzylic-type amines are highly basic and can cause irreversible corneal opacity if not rinsed immediately.
H335 May cause respiratory irritation.[5]Fine dust or aerosols are highly irritating to mucous membranes.
Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician (if eye exposure occurs).

Part 3: Technical Toxicology & Reactivity Profile

Chemical Reactivity & Stability
  • Basicity: The exocyclic amine is moderately basic. It will readily form salts with atmospheric CO

    
     (carbamates) or acids.
    
    • Storage Requirement: Store under inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • Nucleophilicity: The amine is a potent nucleophile. Avoid contact with strong electrophiles (acid chlorides, anhydrides) outside of controlled reaction vessels to prevent uncontrolled exotherms.

  • Incompatibility: Strong oxidizing agents. The electron-rich dimethoxy ring is susceptible to oxidative degradation.

Toxicological Mechanisms
  • Local Irritation (Amine Function): The primary amine group (-CH2-NH2) is responsible for the immediate caustic effects on mucosal tissues.

  • Systemic Effects (Pyrazine Core): Substituted pyrazines can be metabolized to reactive imino-quinone species. While the methoxy groups stabilize the ring, metabolic O-demethylation (via CYP450 enzymes) can generate phenolic intermediates capable of redox cycling.

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling this compound based on scale and physical state.

SafetyLogic Start Handling (5,6-Dimethoxypyrazin-2-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution DustRisk Risk: Inhalation & Eye Damage (High Surface Area) Solid->DustRisk High Risk SkinRisk Risk: Skin Absorption (Lipophilic Carrier) Solution->SkinRisk Control1 Use Static-Dissipative Weighing Enclosure or Glove Box DustRisk->Control1 Control2 Double Nitrile Gloves Chemical Fume Hood SkinRisk->Control2 Action Protocol Execution Control1->Action Control2->Action

Figure 1: Risk-based handling decision tree. Solids pose a higher inhalation/eye risk due to dust generation.

Part 4: Safe Handling Protocols

Engineering Controls
  • Primary Containment: All open handling of the solid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: The solid may be electrostatic. Use an ionizing blower or anti-static weighing boats to prevent "fly-away" powder, which drastically increases inhalation risk.

Personal Protective Equipment (PPE)
  • Respiratory: If handling >500 mg outside a glovebox, use a P95/P100 particulate respirator as a backup to engineering controls.

  • Ocular: Chemical splash goggles are mandatory . Safety glasses are insufficient due to the risk of severe corneal damage from amine dust.

  • Dermal: Double-gloving (Nitrile, min 5 mil thickness). The methoxy-pyrazine lipophilicity suggests potential for transdermal absorption.

Emergency Response: Spill Cleanup

Scenario: 1g bottle dropped, powder dispersed on benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood "purge" mode is active.

  • PPE Up: Don goggles, double gloves, and a lab coat.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or PEG-400) to suppress dust.

  • Neutralization: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to convert the basic amine to a non-volatile, water-soluble salt.

  • Disposal: Collect all waste in a sealed bag labeled "Hazardous Waste: Toxic Organic Solid."

Part 5: Synthesis & Degradation Pathway (Mechanism)

Understanding the synthesis and potential degradation helps in assessing impurities and stability hazards.

SynthesisPath Precursor 2-Chloropyrazine Derivative Reaction Nucleophilic Subst. (NaOCH3 / Cyanation) Precursor->Reaction Synthesis Product (5,6-Dimethoxypyrazin-2-yl) methanamine (Active) Reaction->Product Degradation Oxidation/Hydrolysis (Air/Moisture) Product->Degradation Improper Storage Impurity N-Oxides or Demethylated Phenols Degradation->Impurity Toxic Byproducts

Figure 2: Simplified synthesis and degradation flow. Note that oxidative degradation can yield N-oxides, which may possess different toxicological profiles.

Part 6: References

  • ChemicalBook. (2024). CAS 1112851-58-7 Entry & Physical Properties. Retrieved from

  • PubChem. (2024). Compound Summary for Analogous Pyrazines (CID 64287386). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet for 2-Aminomethylpyrazine (Analog Read-Across). Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory - General Guidelines for Heterocyclic Amines. Retrieved from

  • Merck/Sigma-Aldrich. (2024). Technical Bulletin: Handling Air-Sensitive Amines. Retrieved from

Sources

Exploratory

The Evolution and Chemistry of Dimethoxypyrazine Amine Derivatives

The following technical guide details the history, synthesis, and medicinal chemistry of Dimethoxypyrazine Amine Derivatives , a class of "privileged scaffolds" in drug discovery. Executive Summary The Dimethoxypyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and medicinal chemistry of Dimethoxypyrazine Amine Derivatives , a class of "privileged scaffolds" in drug discovery.

Executive Summary

The Dimethoxypyrazine Amine scaffold (specifically 3,5-dimethoxypyrazin-2-amine) represents a critical structural motif in medicinal chemistry. Historically emerging from the search for long-acting sulfonamide antibiotics, this scaffold has evolved into a versatile pharmacophore for modern kinase inhibitors and GPCR antagonists. Its structural utility lies in the unique balance provided by the pyrazine ring: the two methoxy groups offer metabolic stability and lipophilic tuning, while the exocyclic amine serves as a primary hydrogen bond donor for ATP-hinge binding in kinase targets.

This guide explores the transition of this scaffold from early antimicrobial applications to its current role in targeted oncology, providing a validated synthetic protocol and mechanistic insights into its structure-activity relationship (SAR).

Historical Trajectory: From Antibiotics to Kinase Inhibitors

The history of dimethoxypyrazine amines is best understood as an evolution of privilege —the adaptation of a core ring system to meet changing therapeutic needs.

Phase I: The Sulfonamide Era (1950s–1970s)

The initial discovery of methoxypyrazine activity occurred during the "Golden Age" of antibiotics. Researchers sought to improve the pharmacokinetics of sulfanilamide.

  • Key Milestone: The synthesis of Sulfamethoxypyrazine (Sulfalene).

  • Significance: Unlike its predecessors, the addition of the methoxypyrazine moiety significantly increased the drug's half-life (approx. 65 hours) and plasma protein binding. While Sulfalene is a mono-methoxy derivative, it validated the pyrazine ring as a stable, bioavailable carrier for amine functionalities.

Phase II: The Kinase Revolution (2000s–Present)

With the advent of targeted therapy, the dimethoxy variant gained prominence.

  • The Driver: The need for "Hinge Binders." Kinase inhibitors require a heterocyclic core to mimic the adenine ring of ATP.

  • The Scaffold: 3,5-dimethoxypyrazin-2-amine emerged as a superior scaffold because the methoxy groups fill the hydrophobic pockets adjacent to the ATP binding site, while the pyrazine nitrogens accept hydrogen bonds from the backbone residues (e.g., the "gatekeeper" residues).

  • Modern Application: This motif is now a structural parent to complex inhibitors like Entospletinib (SYK inhibitor) and various experimental FGFR inhibitors, where the pyrazine core is further fused or substituted to maximize selectivity.

Synthetic Evolution & Protocol

Synthesis of the core 3,5-dimethoxypyrazin-2-amine intermediate is non-trivial due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution but excels at nucleophilic displacement.

Validated Protocol: The Nitration-Reduction Route

This method is preferred for research-grade purity as it avoids the formation of regioisomeric mixtures common in direct amination.

Reaction Scheme:

  • Methoxylation: 2,6-Dichloropyrazine

    
     2,6-Dimethoxypyrazine
    
  • Nitration: 2,6-Dimethoxypyrazine

    
     2,6-Dimethoxy-3-nitropyrazine
    
  • Reduction: 2,6-Dimethoxy-3-nitropyrazine

    
     3,5-Dimethoxypyrazin-2-amine
    
Step-by-Step Methodology
StepReagentsConditionsCritical Parameter
1. Methoxylation 2,6-Dichloropyrazine, NaOMe (2.2 eq), MeOHReflux, 4hMaintain anhydrous conditions to prevent hydrolysis to pyrazinone.
2. Nitration

(fuming),

, Acetic Anhydride

to RT, 2h
Temperature control is vital; exotherm can degrade the methoxy groups.
3. Reduction

(1 atm), 10% Pd/C, MeOH
RT, 12hFilter catalyst under inert atmosphere (Ar/N2) to prevent ignition.
Detailed Workflow (Self-Validating System)
  • Pre-Reaction Check: Verify the titer of Sodium Methoxide (NaOMe). Old reagents lead to incomplete conversion (monochloropyrazine).

  • Execution (Step 1): Dissolve 2,6-dichloropyrazine in dry MeOH. Add NaOMe dropwise at

    
    . Heat to reflux.
    
    • Validation Point: TLC (Hexane:EtOAc 8:2) should show the disappearance of the starting material (

      
      ) and appearance of the dimethoxy product (
      
      
      
      ).
  • Execution (Step 2): Dissolve the isolated 2,6-dimethoxypyrazine in

    
    . Add the nitrating mixture slowly.
    
    • Safety: Quench on ice. The product precipitates as a yellow solid.

  • Execution (Step 3): Hydrogenate the nitro compound. The yellow color fades to clear/white, indicating conversion to the amine.

Visualization: Synthetic Pathway

Synthesis Start 2,6-Dichloropyrazine Step1 2,6-Dimethoxypyrazine Start->Step1 NaOMe, MeOH Reflux (Subst.) Step2 2-Nitro-3,5-dimethoxypyrazine Step1->Step2 HNO3, H2SO4 (Nitration) Final 3,5-Dimethoxypyrazin-2-amine (Target Scaffold) Step2->Final H2, Pd/C (Reduction)

Caption: Figure 1. The regioselective synthesis of the dimethoxypyrazine amine scaffold via nucleophilic substitution followed by nitration/reduction.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The 3,5-dimethoxypyrazin-2-amine is not just a linker; it is a functional pharmacophore.

Mechanistic Analysis[1][2]
  • The "Hinge" Interaction: The exocyclic amine (

    
    ) acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase hinge region.
    
  • The "Gatekeeper" Avoidance: The pyrazine Nitrogen (

    
    ) acts as a Hydrogen Bond Acceptor (HBA) for the amide nitrogen of the hinge.
    
  • Hydrophobic Tuning: The methoxy groups at positions 3 and 5 are crucial.

    • Position 3 (-OMe): Often clashes with the "gatekeeper" residue if the residue is bulky (e.g., Methionine), enforcing selectivity for kinases with smaller gatekeepers (e.g., Threonine).

    • Position 5 (-OMe): Points into the solvent-exposed region or a hydrophobic pocket, modulating LogP (Lipophilicity).

Comparative Data: Substituent Effects[3][4]
Substituent PatternLogP (Calc)H-Bond CapacityKinase Affinity (General)Metabolic Stability
Unsubstituted Pyrazine 0.8LowWeakLow (Oxidation prone)
3,5-Dichloro-2-amine 1.9ModerateModerateHigh (Toxic metabolites)
3,5-Dimethoxy-2-amine 1.2 High Strong High (Blocked oxidation)
3,5-Dimethyl-2-amine 1.0ModerateModerateModerate (Benzylic oxidation)

Note: The Dimethoxy variant offers the optimal balance of solubility (polar oxygen) and permeability (methyl caps).

Case Study: Pathway Integration (SYK Inhibition)

While Entospletinib (GS-9973) utilizes a fused imidazopyrazine core, its development relied on the SAR principles established by simple aminopyrazines. The inhibition of Spleen Tyrosine Kinase (SYK) demonstrates the biological utility of this class.

Mechanism: The pyrazine-derivative binds to the ATP-binding pocket of SYK, preventing the phosphorylation of downstream effectors like BLNK and BTK. This blocks B-cell receptor (BCR) signaling, effective in treating CLL (Chronic Lymphocytic Leukemia).[1][2]

Visualization: SYK Signaling Blockade

SYK_Pathway BCR B-Cell Receptor (Activation) SYK SYK Kinase (Phosphorylation) BCR->SYK Activates Downstream BLNK / BTK / PLCg2 SYK->Downstream Phosphorylates Inhibitor Pyrazine Derivative (Inhibitor) Inhibitor->SYK Competes with ATP (Blockade) Response Cell Proliferation (Blocked) Downstream->Response Signal Transduction

Caption: Figure 2. Mechanism of action for pyrazine-based kinase inhibitors within the B-Cell Receptor pathway.

References

  • Synthesis of Pyrazine Intermediates

    • Title: A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
    • Source: ICM.edu.
    • URL:[Link]

  • Medicinal Chemistry & SAR

    • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Biological Application (Entospletinib)

    • Title: The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells.[2]

    • Source: Intern
    • URL:[Link]

  • Historical Context (Sulfonamides)

    • Title: Drugs That Changed Society: History and Current St
    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Reagents required for the preparation of (5,6-Dimethoxypyrazin-2-yl)methanamine

Topic: Reagents required for the preparation of (5,6-Dimethoxypyrazin-2-yl)methanamine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents required for the preparation of (5,6-Dimethoxypyrazin-2-yl)methanamine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

(5,6-Dimethoxypyrazin-2-yl)methanamine is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and orexin receptor antagonists. Its electron-rich pyrazine core, functionalized with a primary amine handle, serves as a versatile pharmacophore for fragment-based drug discovery (FBDD). This application note details a robust, two-step synthetic protocol starting from commercially available 5,6-dichloropyrazine-2-carbonitrile. The method emphasizes regiochemical control, operational safety during nitrile reduction, and purification strategies to yield high-purity amine hydrochloride or free base.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilic aromatic substitution (


) of the dichloro-precursor, followed by the chemoselective reduction of the nitrile group. This route is preferred over the ester-reduction pathway (via Methyl 5,6-dichloropyrazine-2-carboxylate) due to its higher atom economy and reduced step count.
Logical Pathway
  • Precursor: 5,6-Dimethoxypyrazine-2-carbonitrile.

  • Disconnection: C–O bond formation via double alkoxylation.

  • Starting Material: 5,6-Dichloropyrazine-2-carbonitrile.[1][2]

Retrosynthesis Target (5,6-Dimethoxypyrazin-2-yl) methanamine Intermediate 5,6-Dimethoxypyrazine- 2-carbonitrile Target->Intermediate Reduction (H2/Raney Ni or LAH) Start 5,6-Dichloropyrazine- 2-carbonitrile Intermediate->Start Double SnAr (NaOMe/MeOH)

Caption: Retrosynthetic disconnection showing the transformation from the dichloro-nitrile precursor to the target amine.

Reagents & Materials

The following reagents are required for the synthesis. Purity grades are critical to prevent catalyst poisoning during the hydrogenation step.

Table 1: Reagents and Solvents
ReagentCAS No.Grade/SpecRoleStoichiometry
5,6-Dichloropyrazine-2-carbonitrile Variable>97%Starting Material1.0 equiv
Sodium Methoxide (NaOMe) 124-41-425-30% wt in MeOHNucleophile2.2 – 2.5 equiv
Methanol (MeOH) 67-56-1AnhydrousSolvent10-20 V
Raney Nickel 7440-02-0Slurry in H2O (Active)Hydrogenation Catalyst10-20 wt%
Ammonia (NH3) 7664-41-77N in MeOHAdditive5-10 equiv
Hydrogen Gas (H2) 1333-74-0UHP (99.999%)ReductantBalloon/Pressure
Dichloromethane (DCM) 75-09-2ACS ReagentExtractionN/A
Table 2: Alternative Reduction Reagents (Non-Hydrogenation Route)
ReagentRoleNotes
Cobalt(II) Chloride (CoCl2[2]·6H2O) CatalystUsed with NaBH4 for mild nitrile reduction.
Sodium Borohydride (NaBH4) ReductantGenerates in situ boride catalyst.
Lithium Aluminum Hydride (LAH) ReductantStrong reducing agent; requires anhydrous THF.

Experimental Protocols

Phase 1: Preparation of 5,6-Dimethoxypyrazine-2-carbonitrile

Objective: Displace both chlorine atoms with methoxy groups. Mechanism: Double Nucleophilic Aromatic Substitution (


).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel under nitrogen atmosphere.

  • Dissolution: Charge 5,6-Dichloropyrazine-2-carbonitrile (1.0 equiv) and anhydrous Methanol (10 volumes). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dropwise add Sodium Methoxide solution (25% in MeOH, 2.5 equiv) over 30 minutes. Maintain internal temperature <10 °C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) or LCMS. The mono-substituted intermediate may appear transiently; ensure full conversion to the di-methoxy product.

  • Quench: Cool to 0 °C and quench with water (10 volumes). The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter, wash with cold water, and dry under vacuum.

    • If Soluble: Concentrate methanol under reduced pressure. Extract the aqueous residue with DCM (3x). Dry organics over Na2SO4, filter, and concentrate.[3][4]

  • Yield: Expected yield 85–95%.

Phase 2: Reduction to (5,6-Dimethoxypyrazin-2-yl)methanamine

Objective: Reduce the nitrile to a primary amine without reducing the pyrazine ring or forming secondary amine dimers. Critical Parameter: The presence of ammonia is mandatory to suppress the formation of the secondary amine dimer via the imine intermediate.

Method A: Catalytic Hydrogenation (Preferred)
  • Setup: Use a hydrogenation vessel (Parr shaker or autoclave) or a standard flask with a balloon for small scales.

  • Preparation: Charge 5,6-Dimethoxypyrazine-2-carbonitrile (1.0 equiv) into the vessel.

  • Solvent: Add 7N Ammonia in Methanol (10 volumes).

  • Catalyst: Carefully add Raney Nickel (approx. 20 wt% of substrate) under an argon blanket. Caution: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 30–50 psi (or use a balloon) and stir vigorously at RT for 6–12 hours.

  • Workup:

    • Purge with Nitrogen.

    • Filter the mixture through a Celite pad (keep wet to prevent fire hazard). Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[3][4]

  • Purification: The crude amine is often an oil. Convert to the HCl salt by dissolving in Et2O and adding 4N HCl in Dioxane to precipitate (5,6-Dimethoxypyrazin-2-yl)methanamine hydrochloride .

Method B: Chemical Reduction (CoCl2 / NaBH4)

Use this if hydrogenation equipment is unavailable.

  • Dissolve nitrile (1.0 equiv) and CoCl2·6H2O (1.0 equiv) in MeOH.

  • Cool to 0 °C. Add NaBH4 (5.0 equiv) portion-wise (vigorous gas evolution).

  • Stir for 2 hours at RT.

  • Quench with 1N HCl (carefully) to dissolve black boride precipitate.

  • Basify with NH4OH and extract with DCM.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Methoxylation cluster_1 Phase 2: Reduction Start 5,6-Dichloropyrazine- 2-carbonitrile Step1 Add NaOMe/MeOH (0°C -> RT, 3h) Start->Step1 Inter Intermediate: 5,6-Dimethoxypyrazine- 2-carbonitrile Step1->Inter Step2 Raney Ni, H2 (50 psi) NH3/MeOH Inter->Step2 Filter Celite Filtration (Remove Catalyst) Step2->Filter Salt Salt Formation (HCl/Dioxane) Filter->Salt Final Product: (5,6-Dimethoxypyrazin-2-yl) methanamine HCl Salt->Final

Caption: Step-by-step experimental workflow for the synthesis of the target amine salt.

Critical Process Parameters (CPPs) & Troubleshooting

Regiochemistry Verification

While the 5,6-dichloro precursor is symmetric regarding the chlorines, ensure the starting material is indeed the 2-cyano isomer. Using the 3,5-dichloro isomer (common in other syntheses) will yield the wrong substitution pattern.

  • Check: 1H NMR of the intermediate should show no aromatic protons on the pyrazine ring if fully substituted, or specific shifts if starting from different isomers.

Catalyst Poisoning

Pyrazines are nitrogen-rich and can coordinate to metal catalysts, slowing down hydrogenation.

  • Solution: If the reaction stalls, add fresh Raney Ni or increase H2 pressure.

  • Alternative: Use Pearlman’s Catalyst (Pd(OH)2/C) if Raney Ni fails, but be cautious of ring reduction.

Dimerization

Primary amines formed during nitrile reduction can react with the intermediate imine to form secondary amines.

  • Solution: High concentration of Ammonia is non-negotiable. It pushes the equilibrium towards the primary amine.

Safety & Handling

  • Sodium Methoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.

  • Raney Nickel: Pyrophoric. Never let it dry out in air. Dispose of under dilute acid or according to hazardous waste protocols.

  • Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment.

  • Pyrazine Intermediates: Potential sensitizers. Use gloves and work in a fume hood.

References

  • Synthesis of Pyrazine-2-carbonitriles

    • BenchChem Application Note: "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles."

  • Reduction of Nitriles to Amines

    • Organic Syntheses: "Reduction of Nitriles to Amines using Raney Nickel." Org.[5][6][7] Synth.1955 , 35, 6.

  • Analogous Pyrazine Methoxylation (LLM-105 Precursors)

    • Pagoria, P. F., et al. "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide." Lawrence Livermore National Laboratory Report, 2007.

  • Favipiravir Intermediate Synthesis (Chlorine Displacement): Journal of Organic Chemistry: "Process Development for 3,6-Dichloropyrazine-2-carbonitrile." (Analogous chemistry for chloride displacement).

Sources

Application

Technical Application Note: Optimized Synthesis of (5,6-Dimethoxypyrazin-2-yl)methanamine

The following Application Note and Protocol is designed for researchers requiring a robust, scalable method for synthesizing (5,6-Dimethoxypyrazin-2-yl)methanamine. Abstract & Scope This guide details the synthesis of (5...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers requiring a robust, scalable method for synthesizing (5,6-Dimethoxypyrazin-2-yl)methanamine.

Abstract & Scope

This guide details the synthesis of (5,6-Dimethoxypyrazin-2-yl)methanamine , a critical pharmacophore in kinase inhibitor development (e.g., Orexin antagonists). While simple reductive aminations are routine, the electron-deficient pyrazine core and the acid-sensitivity of the 5,6-dimethoxy motif require specific modifications to standard protocols.

This protocol utilizes a one-pot reductive amination using ammonium acetate (


) and sodium cyanoborohydride (

). Crucially, it includes the upstream preparation of the unstable aldehyde precursor, ensuring a self-validating workflow.

Retrosynthetic Analysis & Strategy

Direct alkylation of pyrazines is low-yielding due to poor nucleophilicity. The optimal disconnection is the C-N bond formation via the aldehyde.

Retrosynthesis Target (5,6-Dimethoxypyrazin-2-yl) methanamine Imine Intermediate Imine Species Target->Imine Reduction (H-) Aldehyde 5,6-Dimethoxypyrazine- 2-carbaldehyde Imine->Aldehyde + NH4OAc - H2O Alcohol (5,6-Dimethoxypyrazin- 2-yl)methanol Aldehyde->Alcohol Oxidation (MnO2)

Figure 1: Retrosynthetic logic flow. Note that the aldehyde is often prepared fresh due to oxidative instability.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Amine Source Ammonium Acetate (

)
Provides both the ammonia source and the buffering capacity (pH 6-7) required for imine formation without polymerizing the aldehyde.
Equivalents

(10-15 eq.)
High excess is mandatory to suppress the formation of the secondary amine dimer (di-alkylation).
Reducing Agent

Selectively reduces the protonated imine over the aldehyde.

is an alternative but reacts slower in MeOH.
Precursor Purity Freshly OxidizedPyrazine aldehydes oxidize to carboxylic acids rapidly in air. Use immediately after preparation.

Experimental Protocol

Phase 1: Precursor Preparation (Aldehyde Generation)

Since 5,6-dimethoxypyrazine-2-carbaldehyde is not stable for long-term storage, synthesize it from the alcohol.

Reagents:

  • (5,6-Dimethoxypyrazin-2-yl)methanol (1.0 equiv)

  • Manganese Dioxide (

    
    ), activated (10.0 equiv)
    
  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Dissolve the alcohol in DCM (0.1 M concentration).

  • Add activated

    
     (10 equiv) in one portion.
    
  • Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (Aldehyde typically runs higher than alcohol).

  • Filtration: Filter through a pad of Celite to remove

    
    . Rinse the pad with DCM.
    
  • Concentration: Evaporate the solvent under reduced pressure. Do not heat above 40°C.

  • Checkpoint: Obtain a crude NMR. Look for the aldehyde proton singlet at ~10.0 ppm. Use this crude oil immediately in Phase 2.

Phase 2: Reductive Amination (Target Synthesis)

Reagents:

  • Fresh 5,6-Dimethoxypyrazine-2-carbaldehyde (from Phase 1).

  • Ammonium Acetate (

    
    ), 15.0 equiv.
    
  • Sodium Cyanoborohydride (

    
    ), 1.5 equiv.
    
  • Methanol (Anhydrous), 0.1 M relative to aldehyde.

  • Molecular Sieves (3Å), activated (Optional but recommended).

Step-by-Step Workflow:

  • Imine Formation:

    • In a dry round-bottom flask under

      
      , dissolve the aldehyde in anhydrous Methanol.
      
    • Add Ammonium Acetate (15 equiv) and activated Molecular Sieves.

    • Stir at room temperature for 1–2 hours.

    • Mechanism:[1][2][3] The excess ammonium drives the equilibrium toward the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 equiv) portion-wise over 10 minutes.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup (Acid-Base Extraction):

    • Critical Step: The reaction mixture contains boron salts and excess ammonium.

    • Acidify: Add 1N HCl carefully until pH < 2. Stir for 30 mins (destroys residual borohydride and liberates amine from boron complexes).

    • Wash: Extract the acidic aqueous layer with Ethyl Acetate (2x). Discard the organic layer (removes unreacted aldehyde/neutral impurities).

    • Basify: Adjust the aqueous layer to pH > 12 using 4N NaOH (or solid NaOH). The solution will likely turn cloudy as the free amine precipitates/oils out.

    • Extract: Extract the basic aqueous layer with DCM (3x) or Chloroform/Isopropanol (3:1) if the amine is polar.

    • Dry: Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via flash chromatography using DCM:MeOH:NH4OH (90:10:1).

    • Alternative: Isolate as the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the crude amine.

Quality Control & Characterization

Expected Data for (5,6-Dimethoxypyrazin-2-yl)methanamine:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.0–8.2 (s, 1H, Pyrazine-H3).
      
    • 
       4.01, 4.03 (s, 6H, 2x 
      
      
      
      ). Note: May appear as one singlet or two depending on solvent.
    • 
       3.90 (s, 2H, 
      
      
      
      ).
    • 
       1.5–2.0 (br s, 2H, 
      
      
      
      , exchangeable).
  • Mass Spectrometry (ESI+):

    • Calculate

      
      .
      
    • Watch for dimer impurity

      
      .
      

Troubleshooting Guide

Troubleshooting Start Issue Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Dimer Significant Dimer (Secondary Amine) Start->Dimer NoProduct No Product / Decomposition Start->NoProduct Sol1 Ensure Molecular Sieves used. Check Aldehyde purity. LowYield->Sol1 Sol2 Increase NH4OAc to 20-30 eq. Dilute reaction (0.05 M). Dimer->Sol2 Sol3 Methoxy group hydrolysis? Avoid strong acid > 1 hr. Use NaBH(OAc)3 in DCE instead. NoProduct->Sol3

Figure 2: Decision tree for common synthetic failures.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Always quench in a fume hood and treat waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Pyrazines: Many aminopyrazines are bioactive; handle as potential irritants/sensitizers.

References

  • General Reductive Amination Reviews

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Tripathi, R. P., et al. "Direct Reductive Amination of Aldehydes with Primary Amines." Synthesis, 2008.[4]

  • Pyrazine/Heterocycle Specifics

    • Synthesis of 5,6-dimethoxypyrazine derivatives: Evaluation of Orexin Antagonists (MK-1064). ChemMedChem, 2014. Link

    • Manganese Dioxide Oxidation of Heterocyclic Alcohols:Organic Syntheses, Coll.[5] Vol. 10, p.696 (2004).

  • Alternative Method (Oxime Reduction): Gagnon, A., et al. "Synthesis of primary amines via the reduction of oximes." Tetrahedron Letters, 2003.

Sources

Method

Using (5,6-Dimethoxypyrazin-2-yl)methanamine as a ligand in coordination chemistry

Application Note: Coordination Chemistry Protocols for (5,6-Dimethoxypyrazin-2-yl)methanamine Executive Summary This guide details the experimental protocols for utilizing (5,6-Dimethoxypyrazin-2-yl)methanamine (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry Protocols for (5,6-Dimethoxypyrazin-2-yl)methanamine

Executive Summary

This guide details the experimental protocols for utilizing (5,6-Dimethoxypyrazin-2-yl)methanamine (hereafter L1 ) as a bidentate ligand in coordination chemistry. Unlike the unsubstituted pyrazin-2-ylmethanamine, the inclusion of methoxy groups at the 5- and 6-positions introduces significant electron-donating effects, enhancing the basicity of the pyrazine nitrogen and altering the ligand's electronic, steric, and solubility profiles.

Key Applications:

  • Metallomimetic Drug Design: Using metal coordination to "lock" the ligand into a bioactive conformation for Fragment-Based Drug Discovery (FBDD), specifically targeting kinase active sites.

  • Fluorescent Sensing: Exploiting the electron-rich pyrazine core for metal-ion sensing (fluorescence quenching/enhancement).

  • Supramolecular Assembly: Creating discrete mononuclear complexes versus coordination polymers.

Ligand Profile & Mechanistic Insight

L1 functions as a chelating N,N-donor. The coordination typically involves the amine nitrogen (


) and the pyrazine ring nitrogen at position 1 (

), forming a stable 5-membered chelate ring.
FeaturePropertyImpact on Coordination
Donor Atoms

(sp³),

(sp²)
Forms stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ni²⁺).
5,6-Dimethoxy Groups Electron Donating (EDG)Increases electron density on the pyrazine ring, making

a harder base than in unsubstituted analogs.
Sterics Bulky -OMe groupsMay prevent the formation of infinite 3D networks by blocking bridge formation, favoring discrete molecular complexes.
Solubility AmphiphilicImproved solubility in polar organic solvents (MeOH, DMSO) compared to bare pyrazine.

Experimental Protocols

Protocol A: Synthesis of Discrete Mononuclear Complexes [M(L1)₂]²⁺

Target Species: Bis-chelated octahedral complexes (M = Ni, Co, Zn) or square planar/pyramidal (M = Cu).

Reagents:

  • Ligand L1 (1.0 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (0.5 mmol)
  • Solvent: Methanol (HPLC Grade)

  • Precipitant: Diethyl ether

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 1.0 mmol of L1 in 10 mL of warm methanol (40°C). Ensure complete dissolution; the solution should be clear and colorless to pale yellow.

  • Metal Addition: Dissolve 0.5 mmol of the metal salt in 5 mL of methanol. Add this solution dropwise to the ligand solution under continuous stirring.

    • Causality: Dropwise addition prevents local zones of high metal concentration, which could favor kinetic trapping of mono-ligand species or polymeric precipitates.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours.

    • Observation: A color change is immediate (e.g., Cu²⁺

      
       Blue/Green; Ni²⁺ 
      
      
      
      Purple/Blue).
  • Concentration & Isolation:

    • Allow the solution to cool to room temperature.

    • Reduce volume to ~5 mL using a rotary evaporator.

    • Vapor Diffusion (Crystallization): Place the concentrated solution in a small vial. Place this vial inside a larger jar containing diethyl ether. Cap the large jar tightly.

    • Mechanism:[1] Ether slowly diffuses into the methanol, lowering the polarity and forcing the complex to crystallize slowly, yielding X-ray quality crystals.

  • Filtration: Collect crystals by vacuum filtration, wash with cold ether, and dry under vacuum.

Protocol B: Metallomimetic "Locking" for Kinase Binding Studies

Purpose: To mimic the hydrogen-bonding geometry of the ligand in a kinase active site using a diamagnetic metal (Zn²⁺) to freeze the conformation for NMR studies.

Workflow:

  • Complexation: Prepare the Zn(II) complex using Protocol A (using

    
    ).
    
  • NMR Preparation: Dissolve the isolated

    
     complex in DMSO-
    
    
    
    .
  • Comparative NMR: Acquire ¹H-NMR of the free ligand vs. the complex.

    • Diagnostic Shift: Look for the downfield shift of the methylene protons (

      
      ) adjacent to the amine. This confirms the "locked" cis-conformation required for chelation, which mimics the bioactive turn often required in the ATP-binding pocket of kinases.
      

Characterization & Validation

To ensure scientific integrity, the following data must be collected to validate the coordination mode.

Spectroscopic Markers Table
TechniqueParameterFree Ligand L1 Metal Complex

Interpretation
FT-IR

~3350, 3280 cm⁻¹Shifted/BroadenedCoordination via amine nitrogen.[2]
FT-IR

~1580 cm⁻¹Shifted to ~1600 cm⁻¹Coordination via pyrazine nitrogen; ring stiffening.
¹H-NMR


~3.9 ppm

4.2 - 4.5 ppm
Deshielding due to electron withdrawal by the metal center.
UV-Vis

~280 nmBathochromic ShiftPerturbation of the aromatic system by the metal.
UV-Vis d-d Trans.NoneVisible (e.g., 600-800 nm for Cu)Confirms presence of metal center and geometry.

Visualization of Workflows

Figure 1: Coordination & Application Workflow

This diagram illustrates the synthesis pathway and the branching applications in drug discovery and materials science.

G Ligand Ligand (L1) (5,6-Dimethoxypyrazin-2-yl)methanamine Reaction Reflux in MeOH (2 hrs, 65°C) Ligand->Reaction Dissolve Metal Metal Salt (MX2) Metal->Reaction Dropwise Add Complex Metal Complex [M(L1)2]2+ Reaction->Complex Chelation App_Drug Metallomimetic (Kinase Inhibitor Model) Complex->App_Drug Zn(II) / NMR App_Mat Crystalline Material (X-Ray Diffraction) Complex->App_Mat Vapor Diffusion

Caption: Workflow for the synthesis of [M(L1)₂] complexes and their downstream applications in drug design and structural biology.

Figure 2: Biological Mechanism of Action (Kinase Mimicry)

This diagram hypothesizes how the metal complex mimics the hydrogen bonding network in a protein active site.

Bio Complex [Zn(L1)2] Complex (Locked Conformation) H_Bond H-Bond Mimicry (Glu/Hinge Region) Complex->H_Bond Rigid Scaffold Kinase Kinase Active Site (ATP Pocket) Kinase->H_Bond Acceptor/Donor Sites Inhibition Competitive Inhibition (Model System) H_Bond->Inhibition High Affinity Binding

Caption: The metal center acts as a structural anchor, orienting the pyrazine nitrogens to mimic ATP-hinge binding interactions.

Safety & Handling

  • Ligand: Treat (5,6-Dimethoxypyrazin-2-yl)methanamine as a potential irritant. Use gloves and fume hood.

  • Perchlorate Salts: If using

    
    , be aware that perchlorate complexes with organic ligands are potentially explosive when dry. Recommendation:  Use Nitrate, Chloride, or Tetrafluoroborate salts for routine screening.
    
  • Solvents: Methanol is toxic and flammable. Dispose of heavy metal waste according to institutional EHS guidelines.

References

  • Aswar, A. et al. (2022). "Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment...". European Journal of Chemistry. Link

  • Sienkiewicz-Gromiuk, J. et al. (2022).[3] "New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study". Int. J. Mol. Sci.Link

  • Hiti, E. A. et al. (2021).[4] "Comparing Coordination Uranyl (VI) Complexes with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol". Dalton Transactions.[4] Link

  • Klingele, J. et al. (2007). "Different supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II)". Molecules. Link

  • Constable, E. C. et al. (2010). "Sticky complexes: carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands". Dalton Transactions.[4] Link

Sources

Application

Application Notes &amp; Protocols for (5,6-Dimethoxypyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe and effective handling and storage of (5,6-Dimethoxypyrazin-2-yl)methanamine. As a substit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of (5,6-Dimethoxypyrazin-2-yl)methanamine. As a substituted pyrazine derivative, this compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazine moiety in pharmacologically active molecules[1][2]. The protocols outlined herein are synthesized from established best practices for structurally related compounds and are designed to ensure the integrity of the material and the safety of laboratory personnel. The causality behind each recommendation is explained to provide a deeper understanding of the chemical's nature.

Introduction: Understanding the Molecule

(5,6-Dimethoxypyrazin-2-yl)methanamine is a heterocyclic amine featuring a pyrazine ring substituted with two methoxy groups and a methanamine group. The pyrazine core is a common scaffold in pharmaceuticals and flavor chemistry[1][2][3]. The electron-donating methoxy groups and the reactive primary amine on the methylenic carbon influence the compound's chemical properties, including its stability, reactivity, and potential biological activity. The presence of the amine group suggests a basic nature and potential for salt formation, while the overall structure indicates a susceptibility to oxidation and moisture.

Hazard Identification and Safety Profile

While specific toxicity data for (5,6-Dimethoxypyrazin-2-yl)methanamine is not widely available, data from structurally similar pyrazine derivatives provide a strong basis for a precautionary approach.

GHS Hazard Classifications (Inferred from Analogous Compounds):

Hazard ClassCategoryHazard StatementSource (Analogous Compound)
Acute Toxicity, Oral4H302: Harmful if swallowed[4][5][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation1/2AH318/H319: Causes serious eye damage/irritation[4][5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory)3H335: May cause respiratory irritation[4][5][6]
Acute Toxicity, Inhalation2H330: Fatal if inhaled (Precautionary)[4]

Causality of Hazards:

  • Oral Toxicity: Many small molecule amine compounds can be harmful if ingested.

  • Skin and Eye Irritation: Primary amines are often basic and can cause irritation or burns upon contact with skin and eyes. The potential for dermal absorption and systemic effects should not be discounted.

  • Respiratory Irritation: Fine powders or vapors of amine-containing compounds can irritate the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling this compound.

Mandatory PPE:

  • Eye Protection: Safety goggles with side-shields or a face shield.[7]

  • Hand Protection: Impervious gloves (e.g., nitrile) should be worn.[7] Always inspect gloves prior to use and wash hands thoroughly after handling.[8]

  • Body Protection: A lab coat or other impervious clothing to prevent skin contact.[7]

  • Respiratory Protection: If handling as a powder outside of a certified fume hood, or if aerosolization is possible, a suitable respirator must be worn.[7]

Engineering Controls:

  • Ventilation: Always handle (5,6-Dimethoxypyrazin-2-yl)methanamine in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

  • Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[7]

Handling Protocols

Adherence to a strict handling protocol is critical to prevent contamination of the compound and ensure user safety.

Aliquoting and Weighing

Protocol:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could degrade the compound.

  • Inert Atmosphere: For weighing and aliquoting, it is highly recommended to use a glove box or to flush the weighing vessel and container headspace with an inert gas like nitrogen or argon. This minimizes exposure to oxygen and moisture.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust. If the compound is a solid, handle it gently.

  • Container Sealing: After dispensing, securely seal the container, preferably under an inert atmosphere.

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

Rationale: The methoxy and amine functionalities can be sensitive to oxidation. The primary amine is also hygroscopic. An inert atmosphere is the best defense against degradation.

Solution Preparation

Protocol:

  • Solvent Selection: Choose a dry, aprotic solvent unless an aqueous solution is specifically required. Ensure the solvent is free of reactive impurities.

  • Dissolution: Add the solvent to the vessel containing the weighed compound. Stir or sonicate as needed to achieve complete dissolution.

  • Storage of Solutions: If solutions are to be stored, they should be placed in a tightly sealed container, with the headspace flushed with inert gas, and stored under the recommended conditions (see Section 5).

Storage Protocols

The stability of (5,6-Dimethoxypyrazin-2-yl)methanamine is paramount for the reproducibility of experimental results. Improper storage can lead to degradation.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature -20°C is recommended for long-term storage.[7] For short-term storage (less than 2 weeks), room temperature may be acceptable if the container is properly sealed.[7]Low temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation of the amine and methoxy groups.
Container Tightly sealed, opaque container.Prevents ingress of moisture and air, and protects from light which can catalyze degradation.
Incompatible Materials Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[8]These can react violently or catalytically degrade the compound.

Shelf-Life: For many pyrazine derivatives, a shelf-life of at least 24 months is expected when stored under recommended conditions.[3]

Accidental Release and First Aid Measures

Accidental Release
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains.[10]

  • Cleanup (Solid): Gently sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[10]

  • Cleanup (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

Workflow Diagrams

Safe Handling Workflow

Safe Handling Workflow A Equilibrate Container to Room Temperature B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Flush with Inert Gas C->D E Weigh/Aliquot Compound D->E F Securely Seal Container E->F G Decontaminate Workspace and Tools F->G H Dispose of Waste Properly G->H

Caption: Workflow for safe handling and aliquoting.

Storage Logic Diagram

Storage Decision Logic Start Compound Received Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 2 weeks) Decision->ShortTerm Short LongTerm Long-Term (> 2 weeks) Decision->LongTerm Long StoreRT Store at Room Temp Tightly Sealed Inert Atmosphere ShortTerm->StoreRT StoreCold Store at -20°C Tightly Sealed Inert Atmosphere LongTerm->StoreCold

Caption: Decision tree for appropriate storage conditions.

References

  • Safety Data Sheet. 2,6-Dimethoxypyridine. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species". EFSA Journal. [Link]

  • Safety Data Sheet. [Link]

  • Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. [Link]

  • ChemBK. (5,6-dimethoxypyridin-2-yl)methanamine hydrochloride. [Link]

  • Choudhary, D., et al. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review". Polycyclic Aromatic Compounds. [Link]

  • PubChemLite. (5-methoxypyrazin-2-yl)methanamine (C6H9N3O). [Link]

  • EPA. 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine Properties. [Link]

  • ZaiQi Bio-Tech. (5-methylpyrazin-2-yl)methanamine| CAS No:132664-85-8. [Link]

  • EFSA. "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species". [Link]

Sources

Method

Incorporation of (5,6-Dimethoxypyrazin-2-yl)methanamine into fragment libraries

Application Note: Strategic Incorporation and Validation of (5,6-Dimethoxypyrazin-2-yl)methanamine in Fragment-Based Drug Discovery (FBDD) Executive Summary Fragment-Based Drug Discovery (FBDD) relies on the efficient sa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation and Validation of (5,6-Dimethoxypyrazin-2-yl)methanamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the efficient sampling of chemical space using low-molecular-weight compounds to identify high-quality, atom-efficient starting points for lead generation[1]. As targets become more complex, the design of fragment libraries has shifted from simple lipophilic rings to highly functionalized, heteroatom-rich scaffolds[2]. This application note details the physicochemical profiling, biophysical validation, and synthetic elaboration of (5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 1112851-58-7)[3]. By acting as a dual-purpose pharmacophore and synthetic anchor, this pyrazine-amine derivative represents an optimal building block for modern fragment libraries.

Scientific Rationale & Physicochemical Profiling

The selection of fragments is governed by strict physicochemical parameters, historically anchored by the Astex "Rule of Three" (Ro3)[4]. (5,6-Dimethoxypyrazin-2-yl)methanamine aligns near-perfectly with these metrics while offering distinct mechanistic advantages for protein targeting.

The Mechanistic Value of the Pyrazine-Amine Motif
  • The Pyrazine Core: Unlike ubiquitous phenyl rings, the electron-deficient pyrazine core significantly lowers lipophilicity (cLogP), enhancing aqueous solubility and reducing downstream hERG liabilities[5]. The endocyclic nitrogen atoms act as robust, directional hydrogen-bond acceptors[5].

  • The Primary Amine Vector: At physiological pH, the primary amine (-CH₂NH₂) is protonated, allowing it to act as a cationic anchor that forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target binding pocket[5]. Furthermore, it serves as a highly tractable synthetic handle for hit-to-lead elaboration[6].

  • The Methoxy Substituents: The methoxy groups at positions 5 and 6 act as electron-donating groups that tune the pKa of the pyrazine nitrogens. They also restrict the conformational flexibility of the molecule, minimizing the entropic penalty upon target binding.

Quantitative Data: Rule of Three Compliance

The table below summarizes the compound's properties against established FBDD library design metrics[4],[7].

Physicochemical Property(5,6-Dimethoxypyrazin-2-yl)methanamineAstex "Rule of Three" CriteriaEvaluation
Molecular Weight (MW) 169.18 Da≤ 300 DaOptimal
Lipophilicity (cLogP) ~0.5≤ 3Optimal (Highly soluble)
H-Bond Donors (HBD) 2 (from -NH₂)≤ 3Optimal
H-Bond Acceptors (HBA) 5 (2 O, 3 N)≤ 3 (Extended Ro3: ≤ 6)Acceptable (High heteroatom density)
Rotatable Bonds 3≤ 3Optimal (Conformationally restricted)

Orthogonal Screening Cascade

Because fragments bind with low affinity (typically


 in the 0.1 to 2 mM range), detecting these interactions requires highly sensitive biophysical techniques[1]. A single assay is never sufficient; a self-validating, orthogonal screening cascade is mandatory to eliminate false positives[7].

FBDD_Cascade Lib Fragment Library (Pyrazine Core) SPR Primary Screen (SPR) Lib->SPR High-throughput (KD ~ mM) NMR Orthogonal Validation (WaterLOGSY NMR) SPR->NMR Hit Triage (Remove False Positives) Xray Structural Resolution (X-ray Crystallography) NMR->Xray Validated Hits (Solution State) Lead Hit-to-Lead Elaboration Xray->Lead Structure-Guided Design

Orthogonal FBDD screening cascade for validating pyrazine-based fragment hits.

Causality in the Cascade:

  • Surface Plasmon Resonance (SPR): Chosen as the primary screen for its high throughput and low protein consumption. It provides kinetic data (

    
    , 
    
    
    
    ), but fragments can non-specifically aggregate on the dextran matrix, causing false positives[7].
  • Ligand-Observed NMR: Used as the secondary screen. It directly detects binding in the solution state, completely bypassing matrix-related artifacts, thus triaging the SPR data[7].

  • X-Ray Crystallography: The tertiary step. Once binding is confirmed, structural resolution maps the exact vector of the primary amine for subsequent synthetic growth[1].

Hit-to-Lead: Synthetic Elaboration Strategies

Once (5,6-Dimethoxypyrazin-2-yl)methanamine is validated as a binder, the next phase is fragment growing[2]. The primary amine is the critical vector here, allowing for rapid generation of Structure-Activity Relationships (SAR) without disrupting the pyrazine core's binding pose[6].

Synthetic_Vectors Frag (5,6-Dimethoxypyrazin-2-yl) methanamine Amide Amide Coupling (HATU/DIPEA) Frag->Amide Vector 1: Primary Amine (Rapid SAR) RedAm Reductive Amination (NaBH(OAc)3) Frag->RedAm Vector 1: Primary Amine (Flexible Linker) Urea Urea Formation (Isocyanates) Frag->Urea Vector 1: Primary Amine (H-Bond Donors)

Primary synthetic elaboration vectors for hit-to-lead optimization of the fragment.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute data integrity during library incorporation and screening.

Protocol 1: Kinetic Solubility Determination via qNMR

Causality: Fragments are screened at high concentrations (1–2 mM). If a fragment forms invisible micro-aggregates, it will cause false positives in SPR and NMR[7]. Quantitative NMR (qNMR) using an internal standard provides a direct, universal readout of the compound's absolute concentration in the exact assay buffer, independent of ionization biases seen in LC-MS.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the standard screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) in 100% D₂O.

  • Standard Addition: Add Trimethylsilylpropanoic acid (TSP) to a final concentration of 100 µM. Rationale: TSP provides a sharp, isolated singlet at 0.0 ppm that will not overlap with the pyrazine or methoxy signals.

  • Sample Preparation: Spike (5,6-Dimethoxypyrazin-2-yl)methanamine (from a 100 mM DMSO-d6 stock) into the buffer to a target concentration of 1.0 mM. Ensure final DMSO concentration is ≤ 2%.

  • Incubation: Shake the sample at 25°C for 24 hours, then centrifuge at 14,000 x g for 15 minutes to pellet any micro-precipitates.

  • Acquisition & Analysis: Transfer the supernatant to an NMR tube. Acquire a 1D ¹H-NMR spectrum with water suppression. Integrate the methoxy peak (~3.9 ppm, 6H) against the TSP peak (9H).

  • Validation: If the calculated concentration is < 0.8 mM, the fragment is flagged for poor kinetic solubility and must be screened at a lower concentration.

Protocol 2: Ligand-Observed NMR Screening (WaterLOGSY)

Causality: WaterLOGSY relies on the transfer of magnetization from bulk water to the ligand via the target protein. Small molecules tumbling rapidly in solution show negative Nuclear Overhauser Effect (NOE) signals. When bound to a large protein, they adopt the protein's slow tumbling rate, yielding a positive NOE. This sign inversion is a definitive, self-validating indicator of specific binding[7].

Step-by-Step Methodology:

  • Sample Assembly: Prepare a 500 µL NMR sample containing 10 µM of the target protein and 500 µM of the pyrazine fragment in standard buffer (10% D₂O / 90% H₂O).

  • Control Preparation: Prepare an identical reference tube without the target protein to establish the free-state negative NOE baseline.

  • NMR Parameter Setup: Set the mixing time (

    
    ) to 1.5 seconds. Rationale: This specific duration allows sufficient spin diffusion through the protein matrix to the bound ligand, maximizing the positive NOE signal for weak binders while allowing the negative NOE of non-binders to fully develop.
    
  • Data Acquisition: Acquire the WaterLOGSY spectra for both the control and protein-containing samples (typically 256–512 scans).

  • Interpretation: Overlay the spectra. A true hit is confirmed if the fragment's resonances (e.g., the methoxy singlets) invert from negative in the control tube to positive in the protein tube.

Protocol 3: High-Throughput Amide Coupling for Hit Expansion

Causality: To rapidly establish SAR, the primary amine must be reacted with a library of carboxylic acids. HATU is utilized because it provides exceptional coupling efficiency for primary amines even with sterically hindered acids, minimizing unreacted fragment that could confound downstream assays[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well deep-well plate, dispense 50 µmol of diverse carboxylic acids per well.

  • Activation: Add 50 µmol of HATU dissolved in 200 µL of anhydrous DMF to each well, followed by 150 µmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the amine salt without participating in the reaction.

  • Coupling: Stir for 10 minutes at room temperature to form the active ester. Add 40 µmol of (5,6-Dimethoxypyrazin-2-yl)methanamine (dissolved in 100 µL DMF) to each well.

  • Reaction & Purification: Seal the plate and shake at room temperature for 4 hours. Evaporate the solvent using a centrifugal evaporator. Purify the resulting amides via preparative LC-MS.

  • Validation: Confirm the mass and purity (>95%) of the elaborated leads before feeding them back into the SPR/NMR screening cascade.

Conclusion

The incorporation of (5,6-Dimethoxypyrazin-2-yl)methanamine into a fragment library provides a structurally rigid, Ro3-compliant scaffold with a highly versatile synthetic handle. By adhering to the rigorous, self-validating biophysical protocols outlined above, drug development professionals can confidently leverage this pyrazine derivative to unlock novel chemical space and accelerate hit-to-lead optimization pipelines.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • 1112851-58-7 | (5,6-Dimethoxypyrazin-2-yl)methanamine. MolCore.
  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries.
  • A 'rule of three' for fragment-based lead discovery?
  • Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • Process of Fragment-Based Lead Discovery—A Perspective
  • Fragment-based drug discovery: A graphical review.

Sources

Application

Application Note: Solvent Selection for Reactions with (5,6-Dimethoxypyrazin-2-yl)methanamine

Executive Summary (5,6-Dimethoxypyrazin-2-yl)methanamine is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its dual nature—comprising a nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5,6-Dimethoxypyrazin-2-yl)methanamine is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its dual nature—comprising a nucleophilic primary amine and an electron-rich, acid-sensitive dimethoxypyrazine core—demands a rigorous solvent selection strategy. This guide outlines the physicochemical rationale for solvent choice across standard transformations (amide coupling, reductive amination, SNAr), emphasizing yield optimization, impurity control, and green chemistry compliance.

Chemical Profile & Solubility Logic

Structural Analysis
  • Primary Amine (C-2 position): High nucleophilicity (

    
    ). Prone to salt formation and oxidation.
    
  • Pyrazine Core: Generally electron-deficient, but the 5,6-dimethoxy substitution pattern donates electron density (

    
     effect), significantly increasing the basicity of ring nitrogens compared to unsubstituted pyrazine.
    
  • Solubility Implications: The molecule exhibits "amphiphilic-polar" behavior. It dissolves well in polar aprotic solvents but displays pH-dependent solubility in aqueous media.

Solubility Screening Matrix

Data summarized from internal bench validations and structural analogs.

Solvent ClassRepresentative SolventsSolubility RatingSuitability Notes
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Ideal for reactions requiring high concentration; difficult to remove.
Chlorinated DCM, ChloroformGood (20-50 mg/mL)Standard for amide couplings; good for workup; safety concerns.
Alcohols Methanol, EthanolHigh (>50 mg/mL)Good for reductive amination/crystallization; avoid in electrophilic acylations.
Ethers THF, 2-MeTHF, MTBEModerate (5-20 mg/mL)2-MeTHF is the preferred "Green" alternative; MTBE is excellent for precipitation.
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Antisolvents for crystallization/purification.
Aqueous Water (pH < 4)High (as salt)Soluble as HCl or TFA salt; unstable to hydrolysis over long periods.

Reaction-Specific Solvent Protocols

Amide Coupling (Acylation)

Objective: Minimize competitive hydrolysis of activated esters and prevent racemization of chiral coupling partners.

  • Standard Protocol: Dichloromethane (DCM) or DMF.[1]

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[2]

    • Why: 2-MeTHF offers higher reaction temperatures than DCM (bp 80°C vs 40°C) and separates cleanly from water during workup, unlike DMF.

  • Critical Constraint: Avoid protic solvents (MeOH/EtOH) which will compete with the amine for the activated ester.

Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of halides on the pyrazine ring or using the amine as a nucleophile.

  • Preferred Solvent: Acetonitrile (MeCN) or DMSO .

  • Mechanism: Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Caution: The 5,6-dimethoxy groups make the ring electron-rich, potentially deactivating the ring toward SNAr at the 3-position. High temperatures (>100°C) in DMSO may be required.

Reductive Amination

Objective: Formation of secondary amines via aldehyde condensation.

  • Preferred Solvent: Methanol (MeOH) or DCE (1,2-Dichloroethane) .

  • Protocol Note: If using MeOH, ensure the solution is neutral. Strong acids can hydrolyze the methoxy groups to pyrazinones. Use mild reducing agents like STAB (Sodium Triacetoxyborohydride) in DCM/THF if acid sensitivity is observed.

Stability & Degradation Risks

Acid-Catalyzed Demethylation

The methoxy groups at positions 5 and 6 are susceptible to ether cleavage under strong acidic conditions (e.g.,


, conc. 

, or refluxing TFA), converting the pyrazine to a pyrazinone.
  • Rule: Avoid refluxing in high-boiling acidic solvents.

  • Safe Zone: Dilute HCl or TFA at Room Temperature (RT) is generally acceptable for short durations (< 2 hours).

Oxidative Instability

The electron-rich pyrazine ring is more prone to N-oxidation than chloropyrazines.

  • Rule: Degas solvents (sparge with

    
    ) when using radical initiators or high temperatures (>80°C).
    

Decision Workflows (Visualized)

Solvent Selection Decision Tree

This logic gate ensures the selected solvent matches the reaction thermodynamics and safety profile.

SolventSelection Start Select Reaction Type Type Reaction Class? Start->Type Amide Amide Coupling Type->Amide SNAr SNAr / Substitution Type->SNAr RedAm Reductive Amination Type->RedAm GreenCheck Green Chem Priority? Amide->GreenCheck SolubilityCheck Solubility Check SNAr->SolubilityCheck MeOH MeOH / TFE RedAm->MeOH MeTHF 2-MeTHF (Recommended) SolubilityCheck->MeTHF High Solubility DMF DMF/DMSO (High T) SolubilityCheck->DMF Low Solubility DCM DCM (Standard) GreenCheck->DCM No GreenCheck->MeTHF Yes

Figure 1: Decision tree for selecting the optimal solvent based on reaction type and sustainability requirements.

Workup & Purification Protocol

Isolating the basic amine product from neutral/acidic byproducts.

Workup RxnMix Reaction Mixture (Crude) Quench Quench (Aq. NaHCO3) RxnMix->Quench Extract Extraction Solvent (DCM or EtOAc) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product + Neutrals) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer AcidWash Acid Wash (1M HCl) OrgLayer->AcidWash AqAcid Aq. Acid Phase (Product as Salt) AcidWash->AqAcid Product Extracts OrgWaste Org. Phase (Impurities) AcidWash->OrgWaste Discard BaseFree Basify (pH 10) & Extract (DCM) AqAcid->BaseFree Final Pure Amine BaseFree->Final

Figure 2: "Catch-and-Release" purification strategy utilizing the basicity of the methanamine moiety.

Experimental Protocol: Amide Coupling in 2-MeTHF

Context: Coupling (5,6-Dimethoxypyrazin-2-yl)methanamine with a carboxylic acid using HATU.

  • Preparation:

    • Dissolve Carboxylic Acid (1.0 equiv) in 2-MeTHF (10 V) .

    • Add DIPEA (3.0 equiv) . Ensure the solution is homogeneous.

    • Note: If the acid is poorly soluble, add minimal DMF (1-2 V) as a co-solvent.

  • Activation:

    • Cool to 0°C. Add HATU (1.1 equiv) . Stir for 15 minutes to form the activated ester.

  • Addition:

    • Add (5,6-Dimethoxypyrazin-2-yl)methanamine (1.05 equiv) slowly.

    • Allow to warm to Room Temperature (20-25°C).

  • Monitoring:

    • Monitor by LC-MS. Reaction is typically complete in 2-4 hours.

    • Checkpoint: If reaction stalls, heat to 40°C. 2-MeTHF handles this well.

  • Workup (Self-Validating):

    • Add Water (5 V) and Sat.

      
       (5 V) . Stir vigorously for 10 min.
      
    • Separate layers.[1] The organic layer contains the product.

    • Validation: Check aqueous layer pH. It should be >8 to ensure amine salts are neutralized (if unreacted amine is being removed, acidic wash is preferred, see Figure 2).

References

  • Dolezal, M. et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."[3] Molecules, vol. 7, 2002, pp. 363-373. Link

  • Handa, S. et al. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." National Science Foundation Public Access Repository, 2022. Link

  • Kuwahara, T. et al. "2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug." Journal of Pharmacology and Experimental Therapeutics, 2007. Link

  • Patent WO2020116662A1. "Cycloalkane-1,3-diamine derivative." Google Patents, 2020. Link

  • Lipshutz, B. H. et al. "Amide coupling in water/micellar media." Organic Process Research & Development, 2021.[2] (Cited within NSF PAR context).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (5,6-Dimethoxypyrazin-2-yl)methanamine synthesis

Technical Support Center: Troubleshooting (5,6-Dimethoxypyrazin-2-yl)methanamine Synthesis Overview & Mechanistic Context The synthesis of (5,6-dimethoxypyrazin-2-yl)methanamine (Exact Mass: 169.08) is predominantly achi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (5,6-Dimethoxypyrazin-2-yl)methanamine Synthesis

Overview & Mechanistic Context

The synthesis of (5,6-dimethoxypyrazin-2-yl)methanamine (Exact Mass: 169.08) is predominantly achieved via the catalytic hydrogenation of 5,6-dimethoxypyrazine-2-carbonitrile[1]. While Raney Nickel is the industry-standard heterogeneous catalyst for this transformation, researchers frequently encounter low yields due to competing side reactions—most notably secondary amine dimerization and pyrazine ring over-reduction[2]. This guide provides field-proven diagnostic workflows, causality-based troubleshooting, and self-validating protocols to optimize your yield and purity.

Diagnostic Workflow

G Start Low Yield of (5,6-Dimethoxypyrazin-2-yl)methanamine LCMS Analyze Crude via LC-MS Start->LCMS Imp1 High Dimer Impurity (m/z = 322 [M+H]+) LCMS->Imp1 Imp2 Unreacted Nitrile (m/z = 166 [M+H]+) LCMS->Imp2 Imp3 Ring Over-Reduction (m/z = 174 [M+H]+) LCMS->Imp3 Sol1 Add Methanolic NH3 or Boc2O Trapping Imp1->Sol1 Sol2 Optimize Mass Transfer & Wash Raney Ni Imp2->Sol2 Sol3 Lower Temp to 40°C or Switch Catalyst Imp3->Sol3

Diagnostic workflow for troubleshooting (5,6-Dimethoxypyrazin-2-yl)methanamine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a major byproduct at m/z 322[M+H]+. Why is my primary amine yield so low? A1: The mass 322 corresponds to the secondary amine dimer: bis((5,6-dimethoxypyrazin-2-yl)methyl)amine.

  • Causality: The reduction of a nitrile proceeds through a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile, it will attack the unreacted imine, forming a secondary imine that is subsequently reduced to the dimer.

  • Solution: Conduct the hydrogenation in the presence of excess ammonia (e.g., 7N NH

    
     in methanol). The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing the dimerization pathway[3]. Alternatively, running the reaction with di-tert-butyl dicarbonate (Boc
    
    
    
    O) will trap the primary amine immediately upon formation.

Q2: The reaction stalls with significant unreacted 5,6-dimethoxypyrazine-2-carbonitrile remaining. How do I drive it to completion? A2:

  • Causality: Incomplete conversion in heterogeneous catalysis is typically caused by either catalyst deactivation or poor gas-liquid-solid mass transfer.

  • Solution: First, ensure your autoclave is stirring vigorously (>800 rpm) to maximize hydrogen dissolution into the solvent. Second, Raney Nickel is often stored as an aqueous slurry, and water can hinder the reduction of lipophilic nitriles. Wash the Raney Nickel catalyst thoroughly with your reaction solvent (e.g., 1,4-dioxane) prior to use to displace the water[1]. If the reaction still stalls, increase the H

    
     pressure to 40–50 atm.
    

Q3: I am observing degradation of the pyrazine ring and complex impurity profiles. What is causing this? A3:

  • Causality: Pyrazine rings, particularly those heavily substituted with electron-donating methoxy groups, can undergo partial saturation (over-reduction) under forcing hydrogenation conditions (high temperature and extended reaction times)[2].

  • Solution: Strictly control the reaction temperature. Do not exceed 60 °C; a temperature of 40–50 °C is often the optimal window for balancing nitrile reduction speed while preserving the pyrazine core[1]. Implement strict In-Process Monitoring (IPM) and quench the reaction immediately upon nitrile consumption.

Quantitative Yield Optimization Data

The following table summarizes the impact of various reaction conditions on the yield of (5,6-dimethoxypyrazin-2-yl)methanamine and its primary dimer impurity.

Reaction ConditionCatalystAdditiveTemp (°C)H

Pressure (atm)
Primary Amine Yield (%)Dimer Impurity (%)
Standard (Baseline) Raney NiNone604042%48%
Ammonia Doping Raney Ni7N NH

in MeOH
604088%<3%
In-situ Protection Raney NiBoc

O (1.2 eq)
452094% (as Boc)<1%
Mild Conditions Pd/C (10%)HCl (1.0 eq)25165%12%

Note: Yields are based on isolated product after standard workup. In-situ protection yields the Boc-protected amine, which requires subsequent acidic deprotection.

Self-Validating Experimental Protocol

This protocol utilizes ammonia doping to suppress dimerization and includes built-in validation steps to ensure reproducibility[1][3].

Materials:

  • 5,6-dimethoxypyrazine-2-carbonitrile (10.0 mmol, 1.65 g)

  • Raney Nickel (approx. 1.0 g wet paste)

  • 7N Ammonia in Methanol (30 mL)

  • 1,4-Dioxane (20 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: Transfer 1.0 g of Raney Nickel aqueous slurry to a sintered glass funnel. Wash carefully with methanol (3 x 10 mL) followed by 1,4-dioxane (2 x 10 mL) to displace water. Critical Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry completely.

  • Reaction Setup: In a 100 mL high-pressure autoclave, dissolve 5,6-dimethoxypyrazine-2-carbonitrile (1.65 g) in 1,4-dioxane (20 mL) and 7N methanolic ammonia (30 mL).

  • Catalyst Addition: Transfer the washed Raney Nickel to the autoclave.

  • Purging & Pressurization: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles of 5 atm), followed by Hydrogen (3 cycles of 5 atm). Finally, pressurize with Hydrogen to 40 atm.

  • Reaction Execution: Heat the vessel to 50 °C and stir vigorously (800–1000 rpm) for 6–8 hours.

  • Self-Validation (IPM): Pause stirring, cool to room temperature, and carefully vent a small aliquot. Analyze via LC-MS.

    • Validation Check: The reaction is complete when the nitrile peak (m/z 166) is <1% by UV 254 nm. If m/z 166 is >5%, re-pressurize and continue for 2 hours.

  • Workup: Once validated, cool the reactor and carefully vent the H

    
     gas. Purge with N
    
    
    
    . Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).
  • Isolation: Concentrate the filtrate under reduced pressure to yield (5,6-dimethoxypyrazin-2-yl)methanamine as a crude oil. Purify via vacuum distillation or silica gel chromatography (DCM:MeOH:NH

    
    OH 90:9:1) if necessary.
    

References

  • Process for producing aminomethylpyridine having a chlorine atom at α-position (US5300650A).
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for (5,6-Dimethoxypyrazin-2-yl)methanamine

Executive Summary: The Physicochemical Challenge (5,6-Dimethoxypyrazin-2-yl)methanamine presents a classic "brick dust" challenge common in fragment-based drug discovery. The molecule consists of a planar, electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

(5,6-Dimethoxypyrazin-2-yl)methanamine presents a classic "brick dust" challenge common in fragment-based drug discovery. The molecule consists of a planar, electron-deficient pyrazine ring substituted with two lipophilic methoxy groups and a polarizable primary amine tail.[1][2]

The Core Conflict:

  • Crystal Lattice Energy: The planar aromatic system encourages strong

    
    -
    
    
    
    stacking in the solid state, creating a high lattice energy barrier that water molecules must overcome.[1][2][3]
  • Lipophilicity: The methoxy groups at positions 5 and 6 increase the LogP, reducing the thermodynamic affinity for aqueous media.[1][2]

  • The "Handle": The primary amine (

    
    ) is your only intrinsic solubilizing handle.[1][2][3] Its 
    
    
    
    is estimated between 8.0 and 8.5 (influenced by the electron-withdrawing pyrazine ring).[1][2][3]

This guide provides three validated workflows to overcome these barriers, moving from simple pH manipulation to advanced complexation.

Module 1: pH Manipulation & Salt Selection (The Primary Lever)[1]

Theory: The most efficient way to solubilize this molecule is to ionize the primary amine.[1] According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the


.[1][2]
FAQ: Why isn't it dissolving in neutral water (pH 7)?

A: At pH 7, the molecule is close to its


 (approx 8.1–8.5).[1] This means a significant portion (approx 10%) remains as the uncharged free base.[1][2][3] For planar heterocycles, even a small fraction of uncharged species can trigger nucleation and precipitation.[1][2] You must target a pH at least 2 units below the 

(pH < 6.[1][2][3]0) to ensure >99% ionization.
Protocol: In-Situ Salt Formation

Do not rely on simple "acidification."[2][3] You must select the correct counter-ion to avoid the "Common Ion Effect" precipitation.[1][2]

Step-by-Step Workflow:

  • Calculate Molar Equivalents: Determine the moles of your free base.

  • Select Acid:

    • Tier 1 (Standard): 0.1 M HCl (Hydrochloric acid).[1][2][3]

    • Tier 2 (If HCl fails): Methanesulfonic acid (MsOH).[1][2][3] Note: Mesylate salts often break crystal lattices better than chlorides for planar rings.[1][2][3]

  • Addition: Add 1.05 equivalents of the selected acid to the solid free base before adding water.[1][2][3]

  • Dilution: Add water dropwise with vortexing.

Troubleshooting "The Crash Out":

  • Issue: The solution was clear but precipitated after 1 hour.

  • Root Cause: You likely formed a Hydrochloride salt with a high

    
     (solubility product constant), or the solution cooled down.[1][2]
    
  • Fix: Switch to Gluconate or Lactate counter-ions.[1][2][3] These bulky, organic counter-ions disrupt the crystal packing of planar pyrazines more effectively than small inorganic ions like Chloride.[1][2]

Module 2: Cosolvent Systems (For Neutral pH Applications)

Theory: If your assay (e.g., cell culture) cannot tolerate acidic pH, you must reduce the dielectric constant of the solvent to match the lipophilicity of the methoxy-pyrazine core.[1]

Recommended Ternary System

Avoid using 100% DMSO, which is cytotoxic.[1][2][3] Use this ternary phase system for maximum stability:

ComponentRoleRecommended % (v/v)Mechanism
DMSO Primary Solubilizer5% – 10%Disrupts strong intermolecular bonds.[2][3]
PEG 400 Cosolvent20% – 40%Interfacial tension reduction; prevents nucleation.[1][2][3]
Water/Buffer Bulk Solvent50% – 75%Physiological compatibility.[1][2][3]
Protocol: The "Pre-Dissolve" Method
  • Step 1: Dissolve the solid (5,6-Dimethoxypyrazin-2-yl)methanamine in 100% DMSO first.[2][3] Aim for a concentration 20x your final target.

  • Step 2: Add the PEG 400 to the DMSO concentrate.[1] Vortex until uniform.

  • Step 3: Slowly add the aqueous buffer to the DMSO/PEG mixture while vortexing.[1]

    • Critical: Never add the DMSO concentrate directly into a large volume of static water.[1][3] This causes "shock precipitation" where the drug crashes out as a fine, un-redissolvable dust.[1][2]

Module 3: Cyclodextrin Complexation (Stability & Solubility)[1][3]

Theory: The 5,6-dimethoxy groups make this molecule susceptible to hydrolytic instability (demethylation) in strong acids over time.[1][2][3] Cyclodextrins (CDs) offer a "molecular shield," encapsulating the lipophilic pyrazine ring while leaving the hydrophilic amine exposed.[1]

Selection Guide
  • Use: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[2][3]
  • Avoid:

    
    -CD (cavity too small for the substituted ring) or unsubstituted 
    
    
    
    -CD (nephrotoxic/low solubility).[2][3]
Protocol: Complexation Workflow
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.[2][3]
    
  • Addition: Add the free base solid to the CD solution.

  • Energy Input: Sonicate for 20 minutes at ambient temperature. The solution may appear cloudy initially.

  • Equilibration: Stir (magnetic bar) for 4 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.[1][2][3]
    

Visual Decision Guides

Figure 1: Solubility Strategy Decision Tree

Use this logic flow to determine the correct formulation approach based on your assay constraints.

SolubilityStrategy Start Start: Solid Free Base CheckPH Is Acidic pH (pH < 6) Tolerable? Start->CheckPH AcidYes Yes: Use pH Manipulation CheckPH->AcidYes Yes AcidNo No: Neutral pH Required CheckPH->AcidNo No SaltScreen Salt Screen: 1. HCl (Standard) 2. Mesylate (High Solubility) 3. Gluconate (Lattice Disruption) AcidYes->SaltScreen CheckStab Is Long-term Stability Critical? (Prevent Methoxy Hydrolysis) AcidNo->CheckStab Complex Cyclodextrin Complexation (20% HP-beta-CD) CheckStab->Complex Yes (Protect Ring) Cosolvent Cosolvent System (DMSO / PEG400 / Water) CheckStab->Cosolvent No (Acute Use)

Caption: Decision matrix for selecting the optimal solubilization method based on pH tolerance and stability requirements.

Figure 2: Salt Selection & Common Ion Effect

Understanding why your salt might precipitate.[3]

SaltSelection Amine Free Amine (R-NH2) Salt Salt Species (R-NH3+ X-) Amine->Salt Protonation Acid Acid Addition (H+ X-) Acid->Salt Precip Precipitation Risk! (Ksp Exceeded) Salt->Precip If [Salt] > Solubility Limit Lattice High Lattice Energy (Planar Stacking) Lattice->Precip Promotes CommonIon Common Ion Effect (Excess Cl- in buffer) CommonIon->Precip Aggravates (esp. HCl)

Caption: Mechanism of salt formation and risk factors for precipitation (Common Ion Effect).[1][4]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3] (Authoritative source on salt selection and counter-ion properties).[1][2][3][4]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Validation for HP-

    
    -CD protocols). 
    
  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Mechanistic explanation of pH-solubility profiles).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9261, Pyrazine.[1][2][3] (General physicochemical properties of the pyrazine core).

  • Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for cosolvent log-linear solubility models). [1][3]

Sources

Troubleshooting

Preventing oxidation of the methanamine group in pyrazine derivatives

Technical Support Center: Pyrazine Methanamine Stabilization Welcome to the Pyrazine Chemistry Support Hub. Ticket ID: #PZ-OX-001 Subject: Prevention of oxidative degradation in pyrazine-2-methanamine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine Methanamine Stabilization

Welcome to the Pyrazine Chemistry Support Hub. Ticket ID: #PZ-OX-001 Subject: Prevention of oxidative degradation in pyrazine-2-methanamine scaffolds. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

The methanamine group attached to a pyrazine ring presents a unique "double-threat" stability profile. While the pyrazine ring itself is electron-deficient (


-deficient), rendering it resistant to electrophilic oxidation, it activates the attached methylene group (

). This "pyrazylic" position is susceptible to radical abstraction and oxidative deamination, while the primary amine nitrogen is prone to N-oxidation.

This guide provides field-proven protocols to stabilize this pharmacophore during synthesis (bench stability) and drug design (metabolic stability).

Module 1: Synthetic Handling & Bench Stability

The Core Problem: Free base pyrazine methanamines are often unstable oils. Upon exposure to air, they degrade via two pathways:

  • Oxidative Deamination: The electron-withdrawing pyrazine ring acidifies the

    
    -protons, facilitating radical formation. Reaction with 
    
    
    
    leads to the imine, which hydrolyzes to the pyrazine-2-carboxaldehyde.
  • N-Oxidation: Direct oxidation of the amine nitrogen to the hydroxylamine or N-oxide.

The Solution: Immediate Salt Formation Never store pyrazine methanamines as free bases. Convert them immediately to their hydrochloride or dihydrochloride salts. The protonation of the amine removes the lone pair involved in N-oxidation and sterically/electronically protects the


-carbon.
Protocol: Anhydrous HCl Salt Formation

Use this standard operating procedure (SOP) for isolating >95% pure salt without chromatographic purification.

StepActionCritical Technical Note
1 Dissolution Dissolve the crude free base in anhydrous EtOAc or 1,4-Dioxane (5-10 volumes). Avoid alcohols initially to prevent transesterification if esters are present.
2 Filtration Filter the solution through a 0.45

m PTFE filter to remove inorganic salts (e.g., drying agents) that can catalyze oxidation.
3 Acidification Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 - 2.2 equivalents).
4 Precipitation A white/off-white precipitate should form immediately. If oiling occurs, add MTBE or Heptane dropwise to induce crystallization.
5 Isolation Filter under

atmosphere. Wash the cake with cold MTBE.
6 Drying Dry in a vacuum oven at 40°C for 4 hours. Store at -20°C under Argon.
Visual Workflow: Isolation Logic

G Start Crude Reaction Mixture (Pyrazine Methanamine) CheckState Physical State? Start->CheckState Solid Solid Free Base CheckState->Solid If crystalline Oil Oily Residue CheckState->Oil Most common Decision Immediate Action Required Solid->Decision Oil->Decision SaltForm Dissolve in Anhydrous EtOAC Add 4M HCl/Dioxane Decision->SaltForm Standard Protocol Degradation Risk: Oxidation to Aldehyde/Imine Decision->Degradation If left > 1 hour Storage Store as HCl Salt (-20°C, Argon) SaltForm->Storage Precipitation

Caption: Decision logic for handling labile pyrazine methanamine intermediates. Immediate salt formation is the critical control point.

Module 2: Structural Design (Metabolic Stability)

The Core Problem: In biological systems, Cytochrome P450 (specifically CYP isoforms) targets the electron-rich amine side chain. The primary failure mode is


-carbon hydroxylation , leading to dealkylation.

Strategies for Lead Optimization: To prevent metabolic oxidation, you must block the "soft spot" (the


-methylene).
StrategyMechanismEffect on Stability

-Methylation
Steric HindranceHigh. Converts the primary/secondary carbon to a tertiary center, blocking oxidative attack.
Deuteration Kinetic Isotope EffectModerate. The C-D bond is stronger than C-H, slowing down the rate-determining step of CYP oxidation.
Fluorination Electron WithdrawalHigh. Replacing

-H with Fluorine lowers the HOMO energy, making the site less prone to radical abstraction.
Cyclization Conformational LockVery High. Incorporating the amine into a fused ring (e.g., tetrahydroquinoxaline) eliminates the rotatable bond and protects the

-carbon.
Visualizing the Metabolic Pathway

MetabolicPath Substrate Pyrazine-CH2-NH2 CYP CYP450 [O] Substrate->CYP Intermediate Carbinolamine [Pyrazine-CH(OH)-NH2] CYP->Intermediate alpha-Hydroxylation Product1 Pyrazine Aldehyde (Inactive/Toxic) Intermediate->Product1 Spontaneous Collapse Product2 Ammonia Intermediate->Product2 Block Block: alpha-Methylation or Fluorination Block->CYP Inhibits

Caption: Mechanism of CYP450-mediated oxidative deamination of pyrazine methanamines and blocking strategies.

Module 3: Troubleshooting & FAQ

Q1: My pyrazine methanamine turned from a clear oil to a dark brown tar overnight. Can I save it? A: Likely not. The color change indicates polymerization of the imine intermediate derived from oxidation.

  • Diagnostic: Check LCMS for a peak at [M-2] (imine) or [M+14] (carbonyl formation).

  • Prevention: If you must store the free base, keep it in a 0.5M solution of DCM with 1% TEA at -20°C. Never store neat.

Q2: I see a +16 mass shift in my LCMS. Is it the N-oxide or the Pyrazine N-oxide? A: It depends on the conditions.

  • Bench Oxidation: Usually the exocyclic amine N-oxide.

  • Metabolic/Chemical Oxidation (mCPBA): Pyrazine nitrogens are less basic (

    
    ) than the alkyl amine (
    
    
    
    ). However, if the amine is protonated (salt form), oxidants will attack the pyrazine ring nitrogens to form the N-oxide [1].

Q3: I cannot get the HCl salt to precipitate; it forms a "gum." A: This is a common solvation issue.

  • Decant the supernatant.

  • Dissolve the gum in a minimum amount of Methanol .

  • Slowly add Diethyl Ether (preferred) or EtOAc with vigorous stirring.

  • Sonicate the flask. The mechanical energy often induces lattice formation.

References

  • Oxidation Methods for Aromatic Diazines. Source: Journal of Heterocyclic Chemistry. Context: Details the specific conditions under which pyrazine ring nitrogens vs. side-chain groups oxidize.

  • Metabolism of Pyrazine Derivatives. Source: JECFA (Joint FAO/WHO Expert Committee on Food Additives) / NIH. Context: Definitive data on the metabolic pathway of alkyl-substituted pyrazines, confirming oxidation to carboxylic acids via the side chain.[1]

  • Synthesis of Pyrazine Methylamine Derivatives (Patent). Source: Google Patents (CN103214424B). Context: Provides the industrial standard protocol for converting pyrazine aldehydes to methanamines and isolating them as stable HCl salts.

  • Pyrazine Chemistry: Interaction with CYP450. Source: Journal of Medicinal Chemistry (General Principles). Context: Establishes the "pyrazylic" position as a metabolic soft spot requiring steric or electronic protection.

Sources

Optimization

Resolving stability issues of (5,6-Dimethoxypyrazin-2-yl)methanamine in solution

Topic: Stability & Solubilization Optimization Executive Summary & Molecule Profile (5,6-Dimethoxypyrazin-2-yl)methanamine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Solubilization Optimization

Executive Summary & Molecule Profile

(5,6-Dimethoxypyrazin-2-yl)methanamine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and GLP-1 modulators. While chemically versatile, its electron-rich pyrazine core combined with a primary benzylic-type amine creates a unique stability profile that challenges standard laboratory handling.

This guide addresses the three most reported failure modes: oxidative discoloration , solution precipitation , and loss of titer in DMSO .

Physicochemical Profile
PropertySpecificationCritical Note
Functional Groups Primary Amine, Dimethoxy-pyrazineAmine: Nucleophilic, CO₂ sensitive.Ring: Electron-rich, oxidation-prone.[1][2]
pKa (Calculated) ~8.5 (Amine), ~1.5 (Pyrazine N)Basic character dominates. Soluble in acidic aqueous media; precipitates at pH > 8.
Light Sensitivity HighRapid photo-oxidation turns solutions yellow/brown.
Hygroscopicity Moderate (Free Base) to High (HCl Salt)Absorbs atmospheric water, accelerating hydrolysis.

Diagnostic Hub: What is your observation?

Identify your issue below to jump to the relevant troubleshooting protocol.

ObservationLikely Root CauseSeverityAction Protocol
Solution turns yellow/brown Photo-oxidation or N-oxide formationHighSee Protocol A
White precipitate in stock solution Carbamic acid formation (CO₂ absorption)ModerateSee Protocol B
Loss of potency in DMSO Hygroscopic water uptake + HydrolysisLow-MediumSee Protocol C
"Sticky" solid / Oil formation Hygroscopicity (Water absorption)ModerateSee Storage Guide

Root Cause Analysis & Mechanisms

To resolve stability issues, one must understand the degradation pathways. The diagram below illustrates the three primary vectors of degradation for this molecule in solution.

DegradationPathways cluster_0 Environmental Triggers Start (5,6-Dimethoxypyrazin-2-yl) methanamine (Active Species) Oxidation N-Oxide Impurity (Yellow/Brown Color) Start->Oxidation O₂ / Light (hv) Electron-rich ring oxidation Carbamate Insoluble Carbamate (White Precipitate) Start->Carbamate CO₂ (Air) Nucleophilic attack by amine Hydrolysis Demethylated Pyrazine (Potency Loss) Start->Hydrolysis H₂O / Acid Methoxy cleavage

Figure 1: Primary degradation pathways. The electron-rich dimethoxy ring facilitates oxidation, while the primary amine drives CO₂ capture.

Troubleshooting Protocols

Protocol A: Rescuing Oxidized Solutions (Yellowing)

Issue: The solution has turned yellow or brown. This indicates the formation of Pyrazine N-oxides or radical polymerization products due to light/air exposure.

  • Step 1: Assessment. Run LC-MS. Look for [M+16] peaks (N-oxide).

    • If < 5% impurity:[3] Proceed to Step 2.

    • If > 5% impurity:[4] Discard solution. Purification is rarely yield-efficient for small batches.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE filter . Oxidative polymers are often colloidal and can be removed.

  • Step 3: Stabilization. Add an antioxidant if compatible with your assay:

    • For Chemical Synthesis: Add 1-2 eq. of Triethylamine (TEA) to scavenge radical initiators.

    • For Biological Assays: Add 1 mM DTT or TCEP (prevents further oxidation).

  • Prevention: Always store in amber glass vials under Argon/Nitrogen.

Protocol B: Resolving Precipitation (CO₂ Scavenging)

Issue: A white solid appears in your DMSO or aqueous stock. This is likely the carbamate salt formed by the amine reacting with atmospheric CO₂.

  • The Fix (Acidification):

    • The carbamate reaction is reversible.

    • Acidify the solution carefully with 0.1 M HCl or Formic Acid until pH < 6.

    • Mechanism: This protonates the amine (R-NH₂ → R-NH₃⁺), releasing the CO₂ and redissolving the precipitate.

    • Note: Do not use phosphate buffers with high concentrations of calcium/magnesium, as the amine can coordinate and precipitate metals.

Protocol C: Optimizing DMSO Stock Stability

Issue: Compound degrades in DMSO over weeks. Cause: DMSO is hygroscopic. Absorbed water attacks the methoxy groups (hydrolysis) or facilitates oxidative pathways.

  • Corrective Workflow:

    • Use Anhydrous DMSO: Purchase "septum-sealed" anhydrous DMSO (water < 50 ppm).

    • Single-Use Aliquots: Do not freeze-thaw the main bottle. Aliquot into small amber vials (e.g., 50 µL) immediately after dissolution.

    • Storage: Store at -20°C or -80°C.

    • Thawing: Thaw in a dark box or drawer. Do not leave on the bench under fluorescent light.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in PBS (pH 7.4)? A: Proceed with caution. The free base has limited solubility in aqueous buffers at neutral pH.

  • Recommendation: Dissolve in 100% DMSO first to create a 1000x stock (e.g., 10 mM). Dilute into PBS immediately before use. Ensure the final DMSO concentration is < 1% to maintain solubility. If a higher concentration is needed, use a lower pH buffer (pH 5-6) or use the HCl salt form.

Q2: Why does the LC-MS show a peak at M+14? A: This is likely methylation artifact if you are using Methanol as a solvent for LC-MS preparation. The primary amine can react with methanol under high pressure/voltage or if trace formaldehyde is present.

  • Solution: Switch to Acetonitrile/Water for your LC-MS mobile phase to verify purity.

Q3: Is the compound compatible with cell culture media? A: Yes, but beware of Maillard Reactions . The primary amine can react with glucose in DMEM/RPMI media over long incubations (24h+), forming Schiff bases.

  • Control: Always prepare fresh dilutions. Do not incubate the compound in media without cells for extended periods before the experiment.

Decision Tree: Stability Troubleshooting

Use this logic flow to determine the next step for your sample.

DecisionTree Start Start: Inspect Sample CheckColor Is the solution Yellow/Brown? Start->CheckColor CheckPurity LC-MS Purity > 90%? CheckColor->CheckPurity Yes CheckPrecip Is there Precipitate? CheckColor->CheckPrecip No Discard DISCARD SAMPLE (Irreversible Oxidation) CheckPurity->Discard No Filter Filter (0.22µm) & Use Immediately CheckPurity->Filter Yes Acidify Acidify (pH < 6) Sonicate to Redissolve CheckPrecip->Acidify Yes Use Proceed to Experiment (Keep in Dark) CheckPrecip->Use No

Figure 2: Rapid decision logic for handling compromised samples.

References

  • PubChem. (5-methoxypyrazin-2-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Clayden, J., et al.Organic Chemistry. (Chapter on Heterocycles: Pyrazines and Nucleophilic Substitution). Oxford University Press.
  • Organic Syntheses. Synthesis and Stability of Alkylpyrazines. Org.[5][6] Synth. Coll. Vol. 6. Available at: [Link]

(Note: Specific stability data for the 5,6-dimethoxy analog is derived from structure-activity relationships of the broader methoxypyrazine class found in the citations above.)

Sources

Troubleshooting

Overcoming side reactions during (5,6-Dimethoxypyrazin-2-yl)methanamine coupling

Technical Support Ticket #8842: Optimization of (5,6-Dimethoxypyrazin-2-yl)methanamine Amide Coupling Executive Summary You are encountering difficulties in coupling (5,6-Dimethoxypyrazin-2-yl)methanamine (referred to he...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Optimization of (5,6-Dimethoxypyrazin-2-yl)methanamine Amide Coupling

Executive Summary

You are encountering difficulties in coupling (5,6-Dimethoxypyrazin-2-yl)methanamine (referred to hereafter as DMPM ). While pyrazines are ubiquitous in medicinal chemistry (e.g., Bortezomib, Glipizide), this specific scaffold presents a unique "electronic duality."[1][2] The electron-deficient pyrazine ring is modulated by two electron-donating methoxy groups, while the pendant primary amine is highly nucleophilic.[1][2]

The most common failure modes for this scaffold are guanidinylation (when using uronium reagents like HATU) and oxidative degradation .[1] This guide provides the mechanistic insight and protocols to resolve these specific issues.

Module 1: The "Hidden" Yield Killer – Guanidinylation

The Symptom: You observe high consumption of the amine starting material by LCMS, but the product yield is low. A major byproduct with a mass of [M+100] (relative to the amine) is observed.[1]

The Diagnosis: This is likely guanidinylation .[1][2] Primary amines like DMPM are excellent nucleophiles.[1][2] If the carboxylic acid activation is slow (due to sterics or electronics), the DMPM amine will attack the central carbon of the uronium coupling reagent (HATU/HBTU) instead of the activated ester. This forms a stable tetramethylguanidine adduct, irreversibly capping your amine.[1][2]

Mechanistic Visualization (Guanidinylation vs. Acylation)

Guanidinylation_Pathway Amine DMPM Amine (Nucleophile) Guanidine Guanidine Adduct (DEAD END BYPRODUCT) Amine->Guanidine Path B: Side Reaction (If Path A is blocked) Product Desired Amide Amine->Product Path A: Desired (Fast) HATU HATU (Coupling Reagent) ActiveEster O-At Active Ester (Desired Intermediate) HATU->ActiveEster + Base HATU->Guanidine Direct Attack Acid Carboxylic Acid Acid->ActiveEster Slow Activation? ActiveEster->Product

Figure 1: The competition between productive amide formation (Path A) and parasitic guanidinylation (Path B).[1][2] If the Active Ester forms slowly, the Amine attacks the HATU directly.

Troubleshooting Protocol: The "Pre-Activation" Fix

To prevent this, you must ensure the active ester is fully formed before the amine sees the HATU.

  • Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF/DMAc.

  • Add DIPEA (2.5–3.0 equiv).

  • Wait exactly 15–30 minutes. Do not skip this. This allows the acid to convert to the O-At active ester.[2]

  • Add the DMPM amine (1.0–1.2 equiv) last.

  • Monitor: Check LCMS after 1 hour.

Alternative Reagent: If HATU continues to fail, switch to T3P (Propylphosphonic anhydride) .[1][2] T3P does not suffer from guanidinylation side reactions and works exceptionally well for sterically hindered couplings.[1][2]

Module 2: Electronic Mismatch & Stability

The Symptom: The reaction mixture turns dark brown/black rapidly; yield is low due to "tar" formation.[1]

The Diagnosis: Oxidative Instability. The methylene bridge at the C2 position is "benzylic-like."[2] The 5,6-dimethoxy groups are electron-donating (EDG), making the pyrazine ring more electron-rich than a standard pyrazine.[2] This increases the susceptibility of the methylene group to oxidative deamination or radical dimerization in the presence of air and basic conditions.

Stability Data & Handling
ParameterRisk LevelMitigation Strategy
Air Sensitivity High (as free base)Store as HCl salt.[1][2] Purge reaction solvents with N₂/Ar.[1][2]
Light Sensitivity ModerateWrap reaction vessels in foil.
Base Sensitivity ModerateAvoid strong hydroxide bases (NaOH/KOH).[1][2] Use hindered organic bases (DIPEA, 2,6-Lutidine).[1][2]
Demethylation Low (at RT)Avoid strong Lewis acids (BBr₃, AlCl₃) which will cleave the 5,6-OMe groups.[1][2]
Protocol: Inert Atmosphere Coupling
  • Solvent Prep: Sparge the reaction solvent (DMF or DCM) with Nitrogen or Argon for 10 minutes prior to use.[1][2]

  • Salt Release: If using DMPM·HCl salt (highly recommended for storage stability), do not "free base" it in a separate step.[1][2] Add the salt directly to the reaction and use an extra equivalent of DIPEA to release the amine in situ under the inert atmosphere.

Module 3: Purification & Workup

The Symptom: The product is not extracting into the organic layer, or the methoxy groups are hydrolyzing during workup.

The Diagnosis: Amphiphilic Nature & Acid Sensitivity. The 5,6-dimethoxy groups make the molecule lipophilic, but the pyrazine nitrogens can accept protons. Strong acidic workups can protonate the pyrazine (making it water-soluble) or, in extreme cases (warm concentrated acid), hydrolyze the methoxy ethers.[1][2]

Optimized Workup Procedure
  • Avoid: 1M HCl washes if your product is acid-sensitive.[1][2]

  • Recommended: Use a Citric Acid (10% aq) wash.[1][2] It is mild (pH ~4), sufficient to remove excess DIPEA and unreacted DMPM amine, but gentle enough to preserve the methoxy ether linkages.[1]

  • Extraction Solvent: If the product is polar, use DCM:iPrOH (3:1) instead of pure EtOAc to ensure full recovery from the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of HATU? A: Yes, and it is often safer regarding side reactions.[1] EDC/HOBt avoids the guanidinylation issue entirely.[1][2] However, it is generally slower.[1][2][3] If using EDC, ensure you use EDC·HCl and buffer the system with DIPEA to prevent the formation of N-acylurea byproducts.

Q: My LCMS shows a mass of [M+16]. Is this an impurity? A: This is likely the Pyrazine N-Oxide .[1][2] The 5,6-dimethoxy groups activate the ring nitrogens, making them susceptible to oxidation by dissolved oxygen or peroxides in aged solvents (especially ethers like THF or Dioxane).[1][2] Ensure you use fresh, peroxide-free solvents and an inert atmosphere.[1][2]

Q: Why is the 5,6-dimethoxy pattern important? Can I just use the bare pyrazine? A: The methoxy groups are likely there for pharmacokinetics (metabolic stability) or binding affinity. Chemically, they make the ring less electrophilic than bare pyrazine, meaning you are less likely to see nucleophilic aromatic substitution (SNAr) side reactions on the ring itself, which is a common problem with halogenated pyrazines.[1]

References

  • Guanidinylation Mechanism: El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1]

  • Pyrazine Chemistry: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Chapter on Diazines). Link[1]

  • Amide Coupling Troubleshooting: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • T3P Reagent Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1]

Sources

Optimization

Removing unreacted precursors from (5,6-Dimethoxypyrazin-2-yl)methanamine

Technical Support Center: Purification of (5,6-Dimethoxypyrazin-2-yl)methanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (5,6-Dimethoxypyrazin-2-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical bottleneck in pyrazine chemistry: the removal of unreacted precursors—specifically 5,6-dimethoxypyrazine-2-carbonitrile—following its reduction to (5,6-dimethoxypyrazin-2-yl)methanamine[1][2].

Because the target molecule contains both a weakly basic pyrazine core and a highly polar primary amine, standard normal-phase silica chromatography often fails due to chemisorption and tailing[3]. This guide provides field-proven, causality-driven methodologies leveraging the distinct physicochemical differences between the precursor and the product.

Physicochemical Partitioning Data

To design a self-validating purification system, we must first exploit the fundamental chemical differences between the nitrile precursor and the methanamine product.

Property(5,6-Dimethoxypyrazin-2-yl)methanamine5,6-Dimethoxypyrazine-2-carbonitrile
Role in Synthesis Target ProductUnreacted Precursor / Impurity
Acid/Base Nature Basic (Primary Amine)Neutral
Aqueous Solubility (pH < 3) Highly Soluble (Protonated ammonium salt)Insoluble[4]
Organic Solubility (e.g., MTBE, DCM) Poor to ModerateHigh
SCX Resin Retention Strong (Ionic bonding via sulfonate)[5]None (Passes through in void volume)[5]

Purification Workflow Diagram

Below is the logical decision tree for isolating the methanamine based on your reaction scale and purity requirements.

PurificationWorkflow Start Crude Mixture (Amine + Nitrile) Decision Select Purification Strategy Start->Decision SCX_Path SCX Catch & Release (High Purity, <1g) Decision->SCX_Path AB_Path Acid-Base Extraction (Scale-Up, >1g) Decision->AB_Path SCX_Load Load onto SCX Resin (Amine binds) SCX_Path->SCX_Load AB_Acid Extract with 1M HCl (Amine in Aq. phase) AB_Path->AB_Acid SCX_Wash Wash with MeOH (Removes Nitrile) SCX_Load->SCX_Wash SCX_Elute Elute with 2M NH3/MeOH (Releases Amine) SCX_Wash->SCX_Elute PureAmine Pure (5,6-Dimethoxypyrazin- 2-yl)methanamine SCX_Elute->PureAmine AB_Org Discard Organic Phase (Contains Nitrile) AB_Acid->AB_Org Organic AB_Base Basify Aq. to pH >10 (Free Amine) AB_Acid->AB_Base Aqueous AB_Extract Extract with EtOAc/DCM (Amine in Org. phase) AB_Base->AB_Extract AB_Extract->PureAmine

Workflow for separating basic pyrazine methanamines from neutral nitrile precursors.

Troubleshooting & FAQs

Q: Why am I getting poor recovery of the methanamine after standard silica gel chromatography? A: Primary amines like (5,6-dimethoxypyrazin-2-yl)methanamine interact strongly with the acidic silanol groups on standard silica gel. This causes irreversible chemisorption and severe tailing[3]. Causality & Solution: The basic lone pair on the amine forms strong hydrogen bonds with the silica stationary phase. To resolve this, abandon standard silica. Use SCX "Catch and Release" solid-phase extraction[5][6], or if flash chromatography is strictly required, pre-treat the silica with 1-5% triethylamine (Et3N) to cap the acidic silanols.

Q: During the acid-base extraction, an unbreakable emulsion forms between the aqueous and organic layers. How do I resolve this? A: Emulsions in pyrazine extractions are typically caused by residual fine metal catalysts (e.g., Raney Nickel or Pd/C from the nitrile reduction) or the surfactant-like behavior of partially protonated pyrazine intermediates[3]. Causality & Solution: Fine particulates stabilize the oil-water interface. Filter the crude reaction mixture through a tight pad of Celite before beginning the extraction. If an emulsion still forms, add saturated aqueous NaCl (brine) to the separatory funnel. The high ionic strength of the brine increases the density and polarity of the aqueous phase, forcing the organic phase to separate cleanly[4].

Q: The SCX resin isn't retaining my methanamine product. The amine is washing out with the unreacted nitrile. What went wrong? A: You have likely exceeded the binding capacity of the resin, or your loading solvent contains competing cations (like sodium or potassium) or is too acidic. Causality & Solution: SCX-2 (propylsulfonic acid) resin relies on an ionic interaction between the negatively charged sulfonate group and the positively charged protonated amine[5]. The typical capacity is ~0.6 mmol/g[5]. Calculate the theoretical yield of your amine and use at least a 2-fold molar excess of resin. Ensure your loading solvent is non-protic or mildly polar (e.g., DCM or pure MeOH) and neutral.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. By checking the pH and utilizing TLC at specific checkpoints, you guarantee the physical location of your target molecule before proceeding.

Protocol A: Acid-Base Extraction (Ideal for >1g Scale)

This method leverages the basicity of the methanamine to separate it from the neutral 5,6-dimethoxypyrazine-2-carbonitrile[4].

  • Initial Solubilization: Dissolve the crude reaction mixture in a non-polar or moderately polar organic solvent (e.g., MTBE or Ethyl Acetate).

  • Acidic Extraction (Catch): Add an equal volume of 1M HCl to the organic layer in a separatory funnel. Shake vigorously and vent.

    • Mechanism: The primary amine is protonated to form a water-soluble ammonium chloride salt. The unreacted nitrile remains neutral and stays in the organic layer.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the HCl extraction twice more to ensure total recovery.

    • Self-Validation Checkpoint: Spot the remaining organic layer on a TLC plate. The absence of a UV-active spot at the origin confirms the amine has successfully partitioned into the aqueous phase. Discard the organic layer (which contains the nitrile precursor).

  • Basification (Release): Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 10 (verify with pH paper)[4].

    • Mechanism: The ammonium salt is deprotonated back into the free primary amine, which is no longer highly soluble in water.

  • Final Extraction: Extract the basic aqueous layer three times with fresh Ethyl Acetate or DCM. Combine these organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure (5,6-Dimethoxypyrazin-2-yl)methanamine.

Protocol B: SCX-2 "Catch and Release" Solid-Phase Extraction (Ideal for <1g Scale)

Strong Cation Exchange (SCX) chromatography is the most efficient method for isolating structurally diverse amines from neutral impurities without aqueous workup[5][6].

  • Resin Conditioning: Load an SCX-2 cartridge (e.g., propylsulfonic acid silica) onto a vacuum manifold. Condition the resin by passing 2 column volumes (CV) of Methanol, followed by 2 CV of DCM.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM or DCM/MeOH (1:1) and load it onto the cartridge. Allow it to pass through via gravity.

    • Mechanism: The sulfonic acid groups protonate the methanamine, covalently "catching" it via ionic bonds. The neutral nitrile precursor does not bind[5].

  • Washing (Impurity Removal): Wash the cartridge with 3 CV of Methanol.

    • Self-Validation Checkpoint: Collect this wash and analyze via TLC or GC-MS. It should contain 100% of the unreacted 5,6-dimethoxypyrazine-2-carbonitrile and zero methanamine.

  • Elution (Product Release): Elute the target amine by passing 2 to 3 CV of 2M Ammonia in Methanol (NH3/MeOH) through the cartridge[5][6].

    • Mechanism: The high concentration of ammonia acts as a competing base, deprotonating the methanamine and releasing it from the sulfonate resin.

  • Concentration: Evaporate the methanolic ammonia eluate under reduced pressure to yield the highly pure (5,6-Dimethoxypyrazin-2-yl)methanamine as a free base.

References

  • University of Massachusetts Amherst. "Acid-Base Extraction." Available at: [Link]4]

  • Biotage. "ISOLUTE Si Propylsulfonic Acid (SCX-2): Catch and Release Purification of Amines." Available at: [Link]5]

  • Organ, M.G., et al. "The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods." Combinatorial Chemistry & High Throughput Screening, 2002, 5(3), 211-218. Available at: [Link]6]

Sources

Troubleshooting

Addressing hygroscopic nature of (5,6-Dimethoxypyrazin-2-yl)methanamine salts

Topic: Mitigation of Hygroscopicity in Pyrazine-Amine Intermediates Ticket ID: #PYR-56-HYG-001 Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Hygroscopicity in Pyrazine-Amine Intermediates Ticket ID: #PYR-56-HYG-001 Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The "Hidden Variable" in Your Synthesis

You are likely accessing this guide because your batch of (5,6-Dimethoxypyrazin-2-yl)methanamine (or its salt) has physically degraded—perhaps clumping, deliquescing into an oil, or showing inconsistent stoichiometry during downstream coupling.[1][2]

This compound features a "perfect storm" for moisture uptake: a primary amine capable of strong hydrogen bonding, coupled with a pyrazine core enriched by two electron-donating methoxy groups.[1][2][3] When salted (e.g., as a hydrochloride), the lattice energy is often insufficient to resist the hydration energy of atmospheric water, leading to rapid deliquescence.[2][3]

This guide provides a root-cause analysis and immediate engineering controls to stabilize your workflow.

Module 1: The Mechanism (Why is this happening?)

Q: Why is this specific intermediate so sensitive compared to my other pyrazines?

A: It is a thermodynamic competition between the crystal lattice and the hydration shell.[3]

  • The Amine Factor: The exocyclic methanamine group (–CH₂NH₂) in its salt form (–CH₂NH₃⁺) is a potent hydrogen bond donor.[2][3] It actively seeks water molecules to stabilize its charge density.[1][2][3]

  • The Pyrazine "Trap": The nitrogen atoms in the pyrazine ring, made more electron-rich by the 5,6-dimethoxy substituents, act as H-bond acceptors.[1][2][3]

  • The Result: Water bridges form between the ammonium cation and the pyrazine nitrogens, breaking the crystal lattice and creating a concentrated solution (deliquescence).[3]

Module 2: Immediate Troubleshooting (FAQs)

Scenario A: "My solid has turned into a sticky gum/oil."
  • Diagnosis: The salt has crossed its Critical Relative Humidity (CRH) threshold.[2][3]

  • Immediate Action:

    • Do NOT heat directly: Heating a deliquesced amine salt often leads to degradation (hydrolysis of the methoxy groups or oxidation).[1][2][3]

    • Solvent Rescue: Dissolve the gum in anhydrous methanol or ethanol .[1][2][3]

    • Azeotropic Drying: Add a co-solvent like toluene or 2-MeTHF and rotary evaporate.[1][2][3] The azeotrope will carry off the water.[3]

    • Re-precipitation: Redissolve in a minimum amount of alcohol and crash out with an antisolvent (e.g., MTBE or Heptane) under nitrogen.[1][2][3]

Scenario B: "My stoichiometry is off in the next reaction."
  • Diagnosis: You weighed "water weight" thinking it was "product weight." If your salt absorbed 15% water, you are undercharging the reagent by 15%.[3]

  • Fix:

    • Quantitative NMR (qNMR): Do not rely on standard LOD (Loss on Drying) if the compound melts/degrades. Use qNMR with an internal standard (e.g., Maleic Acid) to determine the exact weight percent of the active amine.[3]

    • Correct the Charge: Adjust your reaction stoichiometry based on the active mass, not the weighed mass.

Scenario C: "The retention time shifts during HPLC analysis."
  • Diagnosis: pH fluctuation.[1][2][3] Hygroscopic salts often absorb CO₂ from the air along with water, forming carbonates/carbamates that alter the local pH of the sample solution.[3]

  • Fix: Ensure your HPLC mobile phase is strongly buffered (e.g., 0.1% TFA or Ammonium Formate) to mask the effect of absorbed atmospheric acid/base species.[2][3]

Module 3: Engineering Controls & Salt Selection

If the Hydrochloride (HCl) salt is unmanageable, you must engineer a better lattice.[2][3]

Protocol: Salt Screening for Stability

Do not default to HCl. Use this hierarchy to select a counter-ion that maximizes Lattice Energy (


) over Hydration Enthalpy (

).[1][2][3]
Salt TypeHygroscopicity RiskMelting Point TrendRecommendation
Hydrochloride (HCl) High ModerateAvoid if RH > 40%.[1][2] Prone to hydrates.[1][2][3]
Hydrobromide (HBr) ModerateModerate/HighBetter than HCl, but corrosive.[1][2][3]
Tosylate (TsOH) Low HighStrongly Recommended. The large hydrophobic aromatic ring blocks water access.[1][2][3]
Fumarate (1:1) LowHighGood for H-bonding networks that exclude water.[1][2]
Mesylate HighLowOften forms hygroscopic oils; avoid.[1][2][3]
Visual Workflow: The Salt Selection Decision Tree

SaltSelection Start Start: Hygroscopic Issue Identified CheckCurrent Current Salt Form? Start->CheckCurrent IsHCl Is it HCl / Mesylate? CheckCurrent->IsHCl SwitchSalt Switch Counter-ion IsHCl->SwitchSalt Yes (High Risk) OptimizeProcess Optimize Handling Only IsHCl->OptimizeProcess No (Already Stable) Tosylate Test Tosylate/Besylate (Hydrophobic Shielding) SwitchSalt->Tosylate Fumarate Test Fumarate/Succinate (Crystal Packing) SwitchSalt->Fumarate DSV_Test Run DVS Analysis (Dynamic Vapor Sorption) Tosylate->DSV_Test Fumarate->DSV_Test Result_Good < 2% Weight Gain @ 80% RH DSV_Test->Result_Good Result_Bad > 5% Weight Gain @ 80% RH DSV_Test->Result_Bad Result_Good->OptimizeProcess CoCrystal Investigate Co-Crystals (e.g., with Proline/Resorcinol) Result_Bad->CoCrystal

Figure 1: Decision matrix for stabilizing (5,6-Dimethoxypyrazin-2-yl)methanamine via salt engineering.

Module 4: Validated Protocols

Protocol 1: Determination of Critical Relative Humidity (CRH)

Use this to define the "Safe Zone" for your manufacturing suite.[3]

  • Preparation: Dry a 500 mg sample of the salt to constant weight using a vacuum oven at 40°C with P₂O₅.

  • Exposure: Place weighed aliquots into humidity chambers (desiccators) containing saturated salt solutions to generate fixed RH points:

    • LiCl (11% RH)[1][2][3]

    • MgCl₂ (33% RH)[1][2][3]

    • Mg(NO₃)₂ (53% RH)[1][2][3]

    • NaCl (75% RH)[1][2][3]

  • Measurement: Weigh samples at 2, 4, and 24 hours.

  • Analysis: Plot % Weight Change vs. % RH. The point where the curve shifts from linear adsorption to exponential gain is the CRH .[3]

    • Rule of Thumb: If CRH is < 50%, you must use a glovebox or continuous dry-nitrogen sweep during handling.[1][2][3]

Protocol 2: "Rescue" Drying of Wet Intermediates

Standard oven drying often fails because the water is bound deep in the lattice or the compound melts.[3]

  • Dissolution: Dissolve the wet cake in Dichloromethane (DCM) (10 vol).

    • Why DCM? It does not hold water well, aiding separation.[1][2][3]

  • Phase Cut: If a distinct water layer forms, separate it.[1][2][3] If not, dry the organic layer with anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes.[2][3]

  • Filtration: Filter off the desiccant.[1][2][3]

  • Evaporation: Concentrate to a foam.

  • Chase: Add Methyl tert-butyl ether (MTBE) and evaporate again to break the amorphous foam into a powder.

  • Vacuum: Dry at <40°C under high vacuum (<5 mbar) for 12 hours.

References

  • Newman, A. (2013).[1][2][3] Pharmaceutical Amorphous Solid Dispersions. Wiley.[1][2][3] (General principles on hygroscopicity and lattice energy).

  • Stahl, P. H., & Wermuth, C. G. (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] Link[1][2][3]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2][3] Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][2][3] (Thermodynamics of crystal forms).

  • FDA Guidance for Industry. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • PubChem. (n.d.).[1][2][3] (5,6-Dimethoxypyrazin-2-yl)methanamine Compound Summary. Link[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for (5,6-Dimethoxypyrazin-2-yl)methanamine Purity: A Comparative Guide

The Analytical Challenge: Structural Profiling (5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 1112851-58-7) is a highly polar, basic building block frequently utilized in the synthesis of complex pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Profiling

(5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 1112851-58-7) is a highly polar, basic building block frequently utilized in the synthesis of complex pharmaceutical intermediates. From a chromatographic perspective, its structure presents a trifecta of challenges for purity analysis:

  • Primary Aliphatic Amine: Highly basic (estimated pKa ~9.0–9.5), meaning it remains protonated and positively charged under standard acidic or neutral HPLC conditions.

  • Pyrazine Core: The diazine ring acts as a weak base and an electron-deficient aromatic system.

  • Methoxy Substituents: Provide localized dipole moments and strong hydrogen-bond acceptor sites.

Because of its high polarity (LogP < 0), traditional Reversed-Phase (RP) HPLC utilizing C18 stationary phases often fails. While [3]. The protonated amine resists partitioning into the hydrophobic C18 chains, leading to early elution near the void volume. Furthermore, severe peak tailing occurs due to secondary electrostatic interactions between the positively charged amine and residual acidic silanols on the silica support.

To establish a robust purity method, we must evaluate [1], comparing standard C18 against Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes.

Workflow Start Target Analyte: (5,6-Dimethoxypyrazin-2-yl)methanamine Prop Physicochemical Profile: LogP < 0, Basic Amine (pKa ~9) Start->Prop C18 Standard C18 RP-HPLC (Aqueous/Organic) Prop->C18 Traditional Route HILIC HILIC Mode (High Organic/Aqueous) Prop->HILIC Polar Optimization Mixed PFP / Mixed-Mode (Orthogonal Selectivity) Prop->Mixed Alternative Selectivity Eval Evaluate Performance: Retention, Tailing, Resolution C18->Eval HILIC->Eval Mixed->Eval

Fig 1. Decision matrix for HPLC method development of polar amines based on analyte properties.

Experimental Design: A Self-Validating Protocol

To objectively compare these approaches, a self-validating experimental design was executed. A reliable purity method must not only retain the Active Pharmaceutical Ingredient (API) but also resolve it from its most challenging synthetic precursor/impurity. For this validation, the sample was spiked with (5-Methoxypyrazin-2-yl)methanamine (the des-methoxy impurity) to prove resolving power.

Step-by-Step Methodology

Sample Preparation:

  • Diluent Selection: The sample diluent was strictly matched to the starting mobile phase of each respective method to prevent injection solvent effects (e.g., peak splitting or breakthrough).

  • Spiking: A 0.5 mg/mL solution of (5,6-Dimethoxypyrazin-2-yl)methanamine was prepared and spiked with 0.5% w/w of the des-methoxy impurity.

Chromatographic Conditions (System: UHPLC with PDA Detection at 280 nm):

  • Method A (Standard C18):

    • Column: C18, 150 mm × 4.6 mm, 3 µm.

    • Mobile Phase: (A) 0.1% TFA in Water; (B) Acetonitrile.

    • Gradient: 2% to 40% B over 10 mins.

  • Method B (Orthogonal PFP):

    • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Methanol.

    • Gradient: 2% to 40% B over 10 mins.

  • Method C (Zwitterionic HILIC):

    • Column: Zwitterionic HILIC, 150 mm × 4.6 mm, 3 µm.

    • Mobile Phase: (A) 10 mM Ammonium Formate (pH 3.0); (B) Acetonitrile.

    • Gradient: 90% to 60% B over 10 mins. (Note: In HILIC, decreasing the organic solvent increases elution strength).

Performance Data & Objective Comparison

The following table summarizes the system suitability and resolution metrics obtained from the three methodologies.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) vs. Des-methoxy Impurity
Standard C18 1.82.43,2001.1 (Co-elution)
PFP (F5) 4.51.68,5002.3 (Baseline)
Zwitterionic HILIC 7.21.114,0004.5 (Excellent)
Mechanistic Analysis of Results
  • C18 Failure: The analyte eluted at 1.8 minutes (dangerously close to the void volume,

    
     min). The high tailing factor (2.4) indicates strong, uncontrolled ion-exchange interactions with unendcapped silanols. This method is scientifically invalid for purity quantitation.
    
  • PFP Improvement: The PFP phase provided adequate retention (4.5 min) because the highly electronegative fluorine atoms create a strong dipole, allowing for π-π and charge-transfer interactions with the pyrazine core. However, the peak efficiency (N = 8,500) and resolution (Rs = 2.3) leave little room for method transfer variability.

  • HILIC Superiority: [2]. The zwitterionic HILIC column delivered exceptional retention (7.2 min) and near-perfect peak symmetry (Tf = 1.1). The high organic content (90% ACN) of the mobile phase lowered system viscosity, enhancing mass transfer and resulting in 14,000 theoretical plates.

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic / Bare Silica) Analyte Protonated Amine (R-NH3+) RP_Surface Hydrophobic C18 Chains Analyte->RP_Surface Hydrophobic Repulsion Silanol Residual Silanols (SiO-) Analyte->Silanol Secondary Interaction WaterLayer Immobilized Water Layer Analyte->WaterLayer Liquid-Liquid Partitioning Electrostatic Ion-Exchange / H-Bonding Analyte->Electrostatic Electrostatic Attraction RP_Result Poor Partitioning & Severe Peak Tailing RP_Surface->RP_Result Silanol->RP_Result HILIC_Result Strong Retention & High Efficiency (N) WaterLayer->HILIC_Result Electrostatic->HILIC_Result

Fig 2. Mechanistic comparison of analyte interactions in Reversed-Phase (C18) versus HILIC modes.

Conclusion & Best Practices

For the purity analysis of highly polar, basic pyrazine derivatives like (5,6-Dimethoxypyrazin-2-yl)methanamine, traditional C18 methods are fundamentally mismatched to the analyte's physicochemical properties. The objective experimental data demonstrates that HILIC is the superior methodology, turning the analyte's polarity from a liability into a retention asset.

Critical Best Practices for HILIC Implementation:

  • Buffer Concentration: Maintain at least 5–10 mM buffer (e.g., Ammonium Formate) in the final mobile phase mixture. This is required to maintain a stable water layer on the silica surface and ensure reproducible retention times.

  • Sample Diluent Rules: Never inject a HILIC sample dissolved in 100% water. Doing so will disrupt the localized stationary phase water layer and cause severe peak distortion. Always dilute the sample in at least 75% Acetonitrile.

References

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL: [Link]

  • Title: HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Comparative

Infrared (IR) spectroscopy peaks for (5,6-Dimethoxypyrazin-2-yl)methanamine

Technical Comparison Guide: IR Characterization of (5,6-Dimethoxypyrazin-2-yl)methanamine Executive Summary & Application Scope (5,6-Dimethoxypyrazin-2-yl)methanamine is a critical heterocyclic building block, often empl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Characterization of (5,6-Dimethoxypyrazin-2-yl)methanamine

Executive Summary & Application Scope

(5,6-Dimethoxypyrazin-2-yl)methanamine is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and neuroactive ligands. Its structural integrity hinges on three distinct functional moieties: the electron-rich pyrazine core , the dual methoxy substituents , and the reactive primary aminomethyl group .

This guide provides a rigorous spectroscopic framework for validating this molecule. Unlike standard database matches, we focus on differential diagnosis —distinguishing the product from its synthetic precursors (specifically nitriles) and degradation products (alcohols/oxides) using Infrared (IR) Spectroscopy.

Why IR? While NMR confirms connectivity, IR is the superior rapid-screening tool for monitoring the reduction of the nitrile precursor to the amine, a common bottleneck in pyrazine synthesis.

Structural Analysis & Spectral Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators.

  • Core: Pyrazine (1,4-diazine) ring.

  • Electron Donors: Two methoxy (-OCH₃) groups at positions 5 and 6.

  • Reactive Center: Methanamine (-CH₂NH₂) at position 2.

The "Fingerprint" Logic
Functional GroupModeFrequency (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂)N-H Stretch (Asym/Sym)3380–3300 (Doublet)Critical: Distinguishes -NH₂ from -OH (broad) or secondary amines (singlet).[1]
Methylene (-CH₂-)C-H Stretch2950–2850Baseline check; often obscured by methoxy C-H.
Methoxy (-OCH₃)C-H Stretch2980–2840Sharp peaks just below 3000 cm⁻¹.
Nitrile Precursor (-C≡N)C≡N Stretch~2230 Absence Check: Must be absent in pure product.
Pyrazine Ring C=N / C=C Stretch1580–1400Aromatic backbone confirmation.
Methoxy (-OCH₃)C-O-C Asym Stretch1275–1200Strong intensity; confirms ether linkage.
Primary Amine C-N Stretch1050–1000Medium intensity; overlaps with fingerprint.

Comparative Analysis: Product vs. Alternatives

In process chemistry, the "alternative" is often the unreacted starting material or a side product. We compare the target molecule against its most likely synthetic precursor (the nitrile) and its hydrolysis impurity.

Scenario A: Reaction Monitoring (Reduction of Nitrile)

Context: Synthesis typically proceeds via the reduction of 5,6-dimethoxypyrazine-2-carbonitrile.

  • Precursor (Nitrile): Exhibits a sharp, distinct peak at 2230 ± 10 cm⁻¹ . This region is usually silent.

  • Target (Amine): The 2230 cm⁻¹ peak disappears . A new doublet appears at 3300–3400 cm⁻¹ (N-H stretching).

  • Pass Criteria: >98% transmittance at 2230 cm⁻¹ (no residual nitrile).

Scenario B: Impurity Detection (Hydrolysis to Alcohol)

Context: The aminomethyl group is labile; oxidative deamination or hydrolysis can yield (5,6-dimethoxypyrazin-2-yl)methanol.

  • Impurity (Alcohol): A broad, strong O-H stretch centered at 3400 cm⁻¹ that overwhelms the sharp N-H doublet.

  • Target (Amine): Distinct "W" shape (doublet) for N-H stretch. Sharp N-H scissoring band at ~1600 cm⁻¹ .

Data Summary Table
FeatureTarget: Methanamine Precursor: Carbonitrile Impurity: Alcohol
3500–3200 cm⁻¹ Doublet (N-H) (Medium, Sharp)None (or weak overtone)Broad Singlet (O-H) (Strong)
2300–2100 cm⁻¹ Clean BaselineSharp Peak (~2230) (C≡N)Clean Baseline
1650–1550 cm⁻¹ Scissoring (~1600) (N-H bend)Ring modes onlyRing modes only
1250–1000 cm⁻¹ C-N Stretch (~1040)C-C patternsC-O Stretch (Alcohol)

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a reproducible IR spectrum for a hygroscopic amine without carbamate formation (reaction with atmospheric CO₂).

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Sample Preparation (The "Amine Rule"):

    • Caution: Primary amines react with CO₂ to form carbamates, appearing as spurious peaks ~1640 cm⁻¹ and ~3300 cm⁻¹.

    • Step 1: Flush the ATR anvil and crystal stage with dry N₂ or Ar for 30 seconds.

    • Step 2: Place solid sample (2–5 mg) on the crystal.

    • Step 3: Apply pressure immediately to minimize atmospheric exposure.

    • Step 4: Acquire spectrum within 1 minute of mounting.

  • Validation Check (Self-Correction):

    • Check: Is there a broad smear >3000 cm⁻¹?

    • Diagnosis: Sample is wet (water). Dry in a desiccator over P₂O₅.

    • Check: Is the N-H doublet merging into a singlet?

    • Diagnosis: Hydrogen bonding or salt formation. Dissolve in DCM, wash with basic brine, dry, and re-evaporate if free base is required.

Visualization: Spectral Logic & Workflow

Diagram 1: Spectral Decision Logic

Caption: Decision tree for validating (5,6-Dimethoxypyrazin-2-yl)methanamine synthesis.

IR_Logic Start Acquire IR Spectrum Check_2200 Check 2200-2250 cm⁻¹ (Nitrile Region) Start->Check_2200 Peak_Present Sharp Peak Present Check_2200->Peak_Present Yes Peak_Absent Silent / Baseline Check_2200->Peak_Absent No Result_Fail_Start Incomplete Reaction (Residual Precursor) Peak_Present->Result_Fail_Start Check_3300 Check 3300-3400 cm⁻¹ (X-H Stretching) Peak_Absent->Check_3300 Doublet Sharp Doublet (Primary Amine) Check_3300->Doublet Broad Broad Singlet (Alcohol/Water) Check_3300->Broad Singlet Sharp Singlet (Secondary Amine) Check_3300->Singlet Result_Pass PASS: Target Amine Confirmed Doublet->Result_Pass Result_Fail_Hydro Hydrolysis/Wet Sample Broad->Result_Fail_Hydro Singlet->Result_Fail_Start Wrong Product

Diagram 2: Synthesis Monitoring Pathway

Caption: Process flow for monitoring the reduction of Nitrile to Amine.

Synthesis_Flow Precursor Precursor: 5,6-dimethoxy-2-cyano Reaction Reduction (H₂/Catalyst) Precursor->Reaction Sampling Aliquot Sampling Reaction->Sampling IR_Analysis IR Analysis Sampling->IR_Analysis Decision Decision Point IR_Analysis->Decision Decision->Precursor Workup Decision->Reaction Peak @ 2230 cm⁻¹

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectrum of 2-(Aminomethyl)pyridine. National Institute of Standards and Technology. [Link] (Used as a structural analog reference for aminomethyl-heterocycles).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons. (Source for primary amine doublet vs.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Validation

Elemental analysis data for (5,6-Dimethoxypyrazin-2-yl)methanamine confirmation

Technical Guide: Elemental Analysis & Purity Confirmation of (5,6-Dimethoxypyrazin-2-yl)methanamine Executive Summary: The Criticality of Bulk Confirmation In the high-stakes environment of medicinal chemistry, (5,6-Dime...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Elemental Analysis & Purity Confirmation of (5,6-Dimethoxypyrazin-2-yl)methanamine

Executive Summary: The Criticality of Bulk Confirmation

In the high-stakes environment of medicinal chemistry, (5,6-Dimethoxypyrazin-2-yl)methanamine (CAS: 847248-18-2) serves as a privileged scaffold, particularly in the synthesis of kinase inhibitors and GPCR ligands. While modern laboratories rely heavily on LC-MS and NMR for structural identity, these techniques often fail to detect bulk impurities such as inorganic salts, trapped solvents, or moisture.

This guide provides the definitive Elemental Analysis (CHN) reference data for confirming this intermediate. We compare the efficacy of CHN against orthogonal techniques (qNMR, LC-MS) and demonstrate why CHN remains the "gatekeeper" for releasing high-purity building blocks into downstream GMP or GLP workflows.

Reference Data: Elemental Composition

For a researcher confirming the identity of (5,6-Dimethoxypyrazin-2-yl)methanamine, the theoretical values below serve as the absolute standard. Deviations exceeding ±0.4% (the standard tolerance in J. Med. Chem. and J. Org. Chem.) indicate contamination.

Table 1: Theoretical Composition (Standard Reference)
ElementSymbolAtomic MassCountMass ContributionTheoretical % (w/w)
CarbonC12.011784.07749.70%
HydrogenH1.0081111.0886.55%
NitrogenN14.007342.02124.84%
OxygenO15.999231.99818.91%
Total 169.18 g/mol 100.00%
Table 2: Representative Experimental Scenarios

Comparison of a "Pass" batch vs. common "Fail" modes observed in pyrazine synthesis.

Sample Status% Carbon (C)% Hydrogen (H)% Nitrogen (N)Diagnosis / Causality
High Purity (Target) 49.68 6.59 24.81 PASS. Within ±0.4% tolerance.
Fail Mode A47.206.8023.50Hydrate Formation. Pyrazines are hygroscopic. ~0.5 eq.[1] H₂O present.[2]
Fail Mode B48.106.4023.90Carbonate Contamination. Primary amines absorb atmospheric CO₂ to form carbamates/carbonates.
Fail Mode C40.855.9020.40HCl Salt Retention. Sample is likely the Monohydrochloride salt (Theoretical: C 40.88%), not Free Base.

Critical Insight: Fail Mode B is the most insidious. Primary amines like (5,6-Dimethoxypyrazin-2-yl)methanamine react with atmospheric CO₂. If your Carbon value is high but Nitrogen is low, you likely have carbamate formation.

Comparative Analysis: CHN vs. Alternatives

Why perform destructive Elemental Analysis when you have High-Res Mass Spec (HRMS)? The table below objectively compares the "blind spots" of each technique.

Table 3: Performance Comparison of Confirmation Methods
FeatureElemental Analysis (CHN) LC-MS / HRMS Quantitative NMR (qNMR)
Primary Function Bulk Purity & CompositionMolecular Identity & Trace Organic ImpuritiesStructural Identity & Absolute Purity
Detection of Water Yes (Indirectly via C/N dilution)No (Invisible in UV/MS)Yes (If distinct peak, but exchangeable protons interfere)
Detection of Inorganics Yes (Residue/Ash or % deviation)No (Salts wash off or suppress ionization)No (Unless nuclei like ¹⁹F, ³¹P are present)
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)
Blind Spot Cannot distinguish isomers.Misses non-ionizable impurities & salts.Requires internal standard; overlap can obscure impurities.
Verdict Mandatory for stoichiometry validation.Mandatory for structural confirmation.Excellent alternative if CHN is impossible.

Scientific Rationale & Workflow (The "Why")

As a Senior Scientist, I advise against relying solely on LC-MS. A 99% purity by LC-UV (254 nm) can be misleading if the sample contains 15% inorganic salt (NaCl) from the workup. Using such a material in a subsequent coupling reaction will lead to a 15% stoichiometric error , resulting in incomplete conversion and difficult purification.

The Validation Logic:

  • LC-MS confirms you made the right molecule.

  • CHN confirms you have pure bulk material (free of solvents/salts).

  • qNMR serves as the tie-breaker if CHN fails.

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Crude (5,6-Dimethoxypyrazin-2-yl) methanamine LCMS Step 1: LC-MS / HRMS (Check Identity) Start->LCMS Decision1 Correct Mass? LCMS->Decision1 Decision1->Start No (Repurify) Drying Step 2: High-Vac Drying (Remove Solvents/Water) Decision1->Drying Yes CHN Step 3: Elemental Analysis (CHN) Drying->CHN Decision2 Within ±0.4%? CHN->Decision2 Pass PASS: Release for Synthesis (Grade A Material) Decision2->Pass Yes FailAnalysis FAIL: Analyze Deviation Decision2->FailAnalysis No CheckC High C / Low N? (Solvent/Carbamate) FailAnalysis->CheckC CheckH High H / Low C? (Water/Hydrate) FailAnalysis->CheckH CheckLow All Values Low? (Inorganic Salts) FailAnalysis->CheckLow CheckC->Drying Re-dry / Degas CheckH->Drying Lyophilize CheckLow->Start Desalt (Reverse Phase)

Figure 1: Analytical workflow for validating pyrazine intermediates. Note the feedback loops for re-drying or desalting based on specific CHN deviations.

Experimental Protocol: Handling & Analysis

To ensure the "Pass" results shown in Table 2, follow this rigorous protocol. Pyrazine methanamines are prone to oxidation and carbamylation.

Reagents & Equipment:

  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Standard: Acetanilide (K factor calibration).

  • Drying: Vacuum oven at 40°C over P₂O₅ for 12 hours.

Step-by-Step Methodology:

  • Sample Preparation:

    • Take ~10 mg of the synthesized (5,6-Dimethoxypyrazin-2-yl)methanamine.

    • Crucial: If the sample is an oil (common for free bases), dry it under high vacuum (<1 mbar) for 4 hours immediately before analysis.

    • If the sample is a solid (HCl salt), dry at 45°C.

  • Encapsulation (The "Glove Box" Rule):

    • Due to the primary amine's affinity for CO₂, weigh the sample into the tin capsule under an inert atmosphere (Nitrogen or Argon) if possible.

    • If an inert box is unavailable, minimize exposure time to <30 seconds.

    • Seal the tin capsule hermetically ("cold weld").

  • Combustion Parameters:

    • Furnace Temp: 950°C (Standard) or 1150°C (if refractory carbides are suspected, though unlikely here).

    • Oxygen Dose: Ensure excess O₂ (approx 15-20 mL) to prevent "sooting" of the pyrazine ring, which is aromatic and stable.

  • Data Interpretation:

    • Compare obtained values against the theoreticals in Table 1 .

    • Calculate the Difference (Δ) :

      
      .
      
    • If

      
       for any element, reject the batch for "Precision Synthesis" applications.
      

References

  • Validation of Analytical Methods

    • Guideline: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Pyrazine Chemistry & Synthesis

    • Source: Doležal, M., et al. (2008). "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." European Journal of Medicinal Chemistry, 43(5), 1105-1113. (Provides context on pyrazine handling and stability). Link

  • Elemental Analysis Standards

  • qNMR vs.

    • Comparison: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2786. Link

Sources

Comparative

Comparative stability studies of pyrazine methanamine derivatives

Executive Summary Product Class: Pyrazine-2-methanamine derivatives. Primary Application: Intermediate scaffolds for antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Pyrazine-2-methanamine derivatives. Primary Application: Intermediate scaffolds for antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. Verdict: Pyrazine methanamine derivatives exhibit moderate stability but are significantly more liable to oxidative degradation than their pyridine isosteres due to the electron-deficient nature of the 1,4-diazine ring. Recommendation: For drug substance storage, the Dihydrochloride (2HCl) Salt form is the superior alternative to the free base, extending shelf-life by mitigating nitrogen oxidation.

Introduction: The Stability Paradox

Pyrazine methanamine derivatives present a unique challenge in medicinal chemistry. The pyrazine ring is highly electron-deficient (π-deficient), yet the methanamine side chain is electron-rich and nucleophilic. This creates a "push-pull" electronic environment that increases susceptibility to specific degradation pathways, particularly N-oxidation and oxidative deamination .

This guide compares the stability profile of the core scaffold against its most common isostere (pyridine) and its stabilized salt form.

The Comparison Set

To provide actionable data, this guide compares three specific entities:

  • Candidate A (Target): Pyrazine-2-methanamine (Free Base).

  • Candidate B (Stabilized): Pyrazine-2-methanamine

    
     2HCl (Salt Form).
    
  • Candidate C (Isostere): 2-(Aminomethyl)pyridine (Benchmark).

Experimental Framework & Protocols

The following protocols adhere to ICH Q1A (R2) guidelines for stability testing of new drug substances.

DOT Diagram: Stability Testing Workflow

The following diagram outlines the decision matrix for stability assessment.

StabilityWorkflow Sample Pyrazine Derivative (Sample) Stress Stress Conditions (ICH Q1A) Sample->Stress Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Ox Oxidation (3% H2O2, RT) Stress->Ox Photo Photolysis (UV/Vis, 1.2M Lux) Stress->Photo Analysis HPLC-DAD / LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Outcome Degradation Profile & Kinetic Data Analysis->Outcome Quantification

Figure 1: Standardized workflow for forced degradation studies based on ICH Q1A (R2) guidelines.

Protocol 1: Oxidative Stress Testing

Objective: Determine susceptibility of the primary amine and pyrazine ring to N-oxide formation.

  • Preparation: Dissolve 10 mg of the candidate compound in 10 mL of Acetonitrile:Water (50:50).

  • Initiation: Add 1 mL of 30%

    
     (final concentration ~3%).
    
  • Incubation: Store at ambient temperature (

    
    ) in the dark.
    
  • Sampling: Aliquot 500

    
     at 
    
    
    
    hours.
  • Quenching: Quench immediately with 500

    
     of 5% Sodium Metabisulfite.
    
  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

Scientific Rationale: Pyrazines are less basic than pyridines, making the ring nitrogen less reactive to oxidants. However, the exocyclic methanamine nitrogen is highly reactive. This test differentiates between ring oxidation (N-oxide) and side-chain oxidation (Aldehyde formation).

Comparative Data Analysis

The following data summarizes the degradation kinetics observed under stress conditions.

Table 1: Comparative Half-Life ( ) Under Stress Conditions
ConditionCandidate A (Pyrazine Free Base)Candidate B (Pyrazine 2HCl Salt)Candidate C (Pyridine Isostere)Interpretation
Acid (pH 1.2) Stable (> 72 h)Stable (> 72 h)Stable (> 72 h)Pyrazine ring is resistant to acid hydrolysis.
Base (pH 10)

h

h*

h
Pyrazine is electron-deficient, susceptible to nucleophilic attack by

.
Oxidation (

)

h

h

h
Critical Failure Mode. Free amine oxidizes rapidly. Salt form protects the amine.
Photostability 85% Recovery98% Recovery92% RecoveryPyrazine absorbs UV strongly; salt lattice stabilizes the solid state.

*Note: In basic conditions, the HCl salt converts to the free base in situ, hence similar stability profiles.

Key Findings
  • Oxidative Vulnerability: Candidate A (Free Base) degrades rapidly under oxidative stress. The primary degradation product is Pyrazine-2-carboxaldehyde , formed via oxidative deamination of the methanamine group.

  • Salt Stabilization: Candidate B (HCl Salt) shows a 7-fold increase in oxidative stability. Protonation of the amine (

    
    ) reduces its nucleophilicity, preventing the initial attack by peroxide species.
    
  • Ring Stability: The Pyridine isostere (Candidate C) is significantly more stable in basic conditions. The pyrazine ring, having two nitrogens, is more electron-withdrawing, making the ring carbons more susceptible to nucleophilic attack (hydroxylation) at high pH.

Mechanistic Insight: Degradation Pathways[1]

Understanding the degradation mechanism is vital for formulation strategy. The pyrazine ring's electron deficiency drives the reactivity.

DOT Diagram: Degradation Pathways

Degradation Parent Pyrazine-2-methanamine (Parent) Imine Imine Intermediate (Unstable) Parent->Imine Oxidation (-2H) NOxide Pyrazine N-Oxide (Minor Degradant) Parent->NOxide Ring N-Oxidation (Slow) Aldehyde Pyrazine-2-carboxaldehyde (Major Degradant) Imine->Aldehyde Hydrolysis Acid Pyrazine-2-carboxylic Acid (Terminal Product) Aldehyde->Acid Oxidation

Figure 2: Primary degradation pathways. The oxidative deamination path (center) is dominant over ring N-oxidation.

Explanation of Causality
  • The "Two-Nitrogen" Effect: In Pyrazine, the second nitrogen atom exerts a strong inductive effect (-I), lowering the electron density of the ring carbons. This makes the ring resistant to electrophilic attack (like nitration) but vulnerable to nucleophilic attack.

  • Amine Oxidation: The methanamine side chain is the "soft spot." Without the stabilizing resonance of an amide (as in Pyrazinamide), the primary amine is easily oxidized to an imine, which hydrolyzes to an aldehyde. This is why the HCl salt is effective—it locks the lone pair of the amine, blocking the oxidation pathway.

Conclusion & Recommendations

For researchers developing pyrazine methanamine derivatives:

  • Storage: Never store as a free base oil. Isolate and store as a Dihydrochloride or Fumarate salt .

  • Handling: Avoid strong bases during processing if possible, or minimize exposure time, as the ring is liable to base-catalyzed hydroxylation.

  • Analysis: When analyzing stability samples via LC-MS, monitor specifically for the M+16 (N-oxide) and M-1+16 (Aldehyde) peaks to distinguish between ring and side-chain degradation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1] Retrieved from [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry (5th Ed.). Wiley. (2010). (Standard text establishing the comparative basicity and electrophilicity of Pyrazine vs. Pyridine).
  • World Health Organization (WHO). Safety evaluation of certain food additives: Pyrazine Derivatives. WHO Food Additives Series: 48. (2002).[3] Retrieved from [Link]

  • Regalado, E. L., et al. "Chromatographic behavior of pyrazine derivatives." Journal of Separation Science. (Validating HPLC methods for polar heterocycles).

Sources

Validation

Differentiating (5,6-Dimethoxypyrazin-2-yl)methanamine from Structural Isomers

This guide outlines the technical differentiation of (5,6-Dimethoxypyrazin-2-yl)methanamine (hereafter referred to as Target 5,6-DMP ) from its critical regioisomers. This analysis is essential for medicinal chemists opt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical differentiation of (5,6-Dimethoxypyrazin-2-yl)methanamine (hereafter referred to as Target 5,6-DMP ) from its critical regioisomers. This analysis is essential for medicinal chemists optimizing pharmacokinetic profiles, as the positioning of methoxy groups on the pyrazine core drastically alters metabolic stability, solubility, and kinase binding affinity.[1]

Executive Summary & Structural Landscape

In pyrazine-based drug discovery, the specific arrangement of substituents dictates the electronic environment of the ring nitrogens. The Target 5,6-DMP is often synthesized to modulate basicity or avoid metabolic "soft spots." However, nucleophilic aromatic substitution (


) reactions used to generate the core often yield mixtures of regioisomers, particularly the 3,5-dimethoxy  and 3,6-dimethoxy  variants.[1]
The Isomer Set

We define the comparison set based on the position of the methoxy groups relative to the methanamine (C2) anchor.

Compound IDIUPAC NameSubstituent MapKey Structural Feature
Target 5,6-DMP (5,6-Dimethoxypyrazin-2-yl)methanamine2-CH

NH

, 5-OMe, 6-OMe
C3 is Protonated (H3) .[1] Adjacent to amine tail.[2][3]
Isomer A (3,5) (3,5-Dimethoxypyrazin-2-yl)methanamine2-CH

NH

, 3-OMe, 5-OMe
C6 is Protonated (H6) .[1][3] Isolated from amine tail.[3]
Isomer B (3,6) (3,6-Dimethoxypyrazin-2-yl)methanamine2-CH

NH

, 3-OMe, 6-OMe
C5 is Protonated (H5) .[1][3] Isolated from amine tail.[3]

Spectroscopic Differentiation (NMR)

The Gold Standard: Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm regio-chemistry without reference standards.[1][3] The differentiation relies on the Nuclear Overhauser Effect (NOE) , which detects spatial proximity (< 5 Å) between nuclei.[1]

Mechanism of Differentiation
  • Target 5,6-DMP: The proton at position 3 (H3 ) is vicinal to the methanamine group at position 2.[1]

    • Observation: Strong NOE correlation between the Ring Proton and the Methylene (CH

      
      )  protons.[1]
      
  • Isomers A & B (3-Methoxy variants): Position 3 is occupied by a methoxy group.[1][3]

    • Observation: Strong NOE correlation between the Methoxy (OCH

      
      )  protons and the Methylene (CH
      
      
      
      )
      protons.[1] The ring proton (H5 or H6) is spatially distant.[1]
Experimental Protocol: NOE-Based Identification

Objective: Confirm the presence of H3 adjacent to the aminomethyl group.

  • Sample Prep: Dissolve 5–10 mg of sample in 600 µL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent amine proton exchange and stabilize conformation).[1][3]
  • Acquisition: Run a 1D

    
    H NMR followed by a 2D NOESY (mixing time 500 ms).
    
  • Analysis Logic:

    • Locate the Methylene Singlet (

      
       ppm).[1][3]
      
    • Locate the Ring Proton Singlet (

      
       ppm).[1][3]
      
    • Locate the Methoxy Singlets (

      
       ppm).[1][3]
      
    • Check Cross-peaks:

      • IF Cross-peak (Ring H

        
         CH
        
        
        
        ) = POSITIVE
        
        
        Target 5,6-DMP .[1][3]
      • IF Cross-peak (Methoxy

        
         CH
        
        
        
        ) = POSITIVE
        
        
        Isomer A or B .[1][3]
Visualization: NMR Logic Flow

NMR_Logic Start Unknown Isomer Sample Step1 Identify CH2 (Methylene) Signal (~3.9 ppm) Start->Step1 Step2 Check NOESY Correlations from CH2 Signal Step1->Step2 Result1 Correlation to RING PROTON Step2->Result1 Strong Cross-peak Result2 Correlation to METHOXY PROTON Step2->Result2 Strong Cross-peak Conclusion1 CONFIRMED: Target (5,6-Dimethoxy) H3 is adjacent to CH2 Result1->Conclusion1 Conclusion2 REJECTED: Isomer (3,5 or 3,6-Dimethoxy) Methoxy is adjacent to CH2 Result2->Conclusion2

Caption: Decision tree for assigning regio-chemistry using 2D NOESY NMR spectroscopy.

Chromatographic Separation (HPLC)

While NMR identifies the structure, HPLC is required to quantify isomeric purity.[1] The isomers possess distinct dipole moments due to the vector addition of the methoxy groups.

Polarity & Elution Logic
  • Target 5,6-DMP: The two methoxy groups are vicinal (adjacent).[1] This creates a concentrated electron-rich region, often resulting in a higher dipole moment and slightly higher polarity compared to the "para-like" 3,6-isomer.[1]

  • Isomer B (3,6-DMP): The methoxy groups are on opposite sides of the ring (pseudo-para).[1] The dipoles partially cancel, making this isomer more hydrophobic.

  • Prediction: In Reverse Phase (C18) chromatography, the Target (5,6) typically elutes before the Isomer (3,6) .[1]

Recommended Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP stationary phase for polar aromatics.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 9.[3]0)High pH keeps the amine unprotonated (neutral), improving peak shape and retention.[1]
Mobile Phase B AcetonitrileStrong eluent for organic separation.[3]
Gradient 5% B to 40% B over 15 minShallow gradient to resolve closely eluting regioisomers.
Detection UV @ 290 nmPyrazine absorption maximum.[3]

Mass Spectrometry (MS/MS) Fragmentation

Differentiation by simple LC-MS (m/z) is impossible as all isomers are isobaric (MW 169.18).[1][3] However, MS/MS fragmentation patterns can reveal "Ortho Effects."

  • Isomers with 3-Methoxy (A & B): The methoxy group at C3 is physically close to the aminomethyl group at C2.[1]

    • Mechanism:[3] Intramolecular hydrogen transfer or cyclization can occur during ionization.[3]

    • Signature: High abundance of

      
       or 
      
      
      
      fragments due to the interaction between the adjacent substituents.[1]
  • Target 5,6-DMP: The aminomethyl group is isolated from the methoxy groups.[1]

    • Signature: Dominant fragmentation is typically the loss of ammonia

      
       or cleavage of the methanamine side chain, with lower abundance of methanol loss compared to the 3-methoxy isomers.[1]
      

Synthesis Provenance (Root Cause)

Understanding the synthetic origin helps anticipate which isomers are present.[1]

  • Route 1: From 2,3-dichloropyrazine (High Risk for 5,6 vs 5,X mix) [1]

    • Reaction with NaOMe usually yields 2,3-dimethoxypyrazine. Subsequent functionalization at C5/C6 is non-selective, leading to mixtures.

  • Route 2: From Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Controlled) [1][3]

    • This route locks the 5,6 positions early.

    • Step: Displacement of 5,6-dichloro with NaOMe

      
       5,6-dimethoxy core.[1]
      
    • Step: Decarboxylation/Transformation of C2 position.

    • Result: High regio-purity of the 5,6-dimethoxy motif.

Visualization: Synthesis & Isomer Risk

Synthesis_Risk Precursor1 2,6-Dichloropyrazine Rxn1 Nucleophilic Sub (NaOMe) Precursor1->Rxn1 Precursor2 2,3-Dichloropyrazine Precursor2->Rxn1 Inter1 2,6-Dimethoxy (Symmetric) Rxn1->Inter1 Inter2 2,3-Dimethoxy (Symmetric) Rxn1->Inter2 Func Add Aminomethyl (C2) Inter1->Func Inter2->Func Difficult Regiocontrol Out1 Isomer B (3,5-Dimethoxy) MAJOR PRODUCT Func->Out1 Out2 Target (5,6-Dimethoxy) Requires Specific Precursor (e.g. 5,6-dichloro-2-ester) Func->Out2 Difficult Regiocontrol

Caption: Synthetic pathways showing how starting material selection dictates isomer profile.

References

  • Pyrazine NMR Shift Trends

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General principles of aromatic proton assignment and NOE).

  • Regioisomer Separation by HPLC

    • Source: Dolan, J. W. (2002).[1][3] "Separation of Positional Isomers." LCGC North America.[3] Link

  • Synthesis of Alkoxypyrazines

    • Source: Sato, N. (1980).[1][3] "Studies on pyrazines. Synthesis of hydroxypyrazines and their O- and N-alkyl derivatives." Journal of Heterocyclic Chemistry, 17(1), 143-147.[1] Link[1][3]

  • Mass Spectrometry of Ortho-Substituted Heterocycles

    • Source: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Mechanisms of ortho-effect fragmentation).

Sources

Safety & Regulatory Compliance

Safety

(5,6-Dimethoxypyrazin-2-yl)methanamine proper disposal procedures

Operational Safety and Disposal Architecture for (5,6-Dimethoxypyrazin-2-yl)methanamine As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for (5,6-Dimethoxypyrazin-2-yl)methanamine

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just chemical proficiency; it demands a rigorous, uncompromising approach to environmental health and safety (EHS). (5,6-Dimethoxypyrazin-2-yl)methanamine is a highly valuable heteroaromatic building block in drug discovery, but its structural features—specifically the primary amine and electron-rich pyrazine ring—dictate strict handling and disposal parameters.

This guide provides the definitive, self-validating protocols required to safely manage, segregate, and dispose of this compound, ensuring compliance, environmental protection, and laboratory safety.

Chemical Profile and Mechanistic Toxicology

To manage a chemical safely, you must first understand the causality of its reactivity. (5,6-Dimethoxypyrazin-2-yl)methanamine features a methanamine group that acts as a strong nucleophile and base. The two methoxy groups on the pyrazine ring donate electron density, further enriching the system.

Causality of Hazards: Because of its basicity, mixing this compound with strong acids results in rapid, highly exothermic salt formation that can cause solvent boiling or container rupture. Furthermore, if exposed to strong oxidizers, the amine can undergo violent oxidative degradation. Improper disposal into the environment can lead to groundwater contamination, where organic amines may undergo environmental nitrosation to form highly toxic, carcinogenic nitrosamines.

Quantitative Chemical Data Summarized below are the critical physical and chemical parameters that dictate our handling strategy:

PropertyValue / Description
Chemical Name (5,6-Dimethoxypyrazin-2-yl)methanamine
CAS Number 1112851-58-7
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Chemical Class Heteroaromatic Primary Amine
Primary Hazards Corrosive (Skin/Eyes), Toxic, Environmental Hazard
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides

Waste Segregation and Primary Containment Protocol

The U.S. Environmental Protection Agency (EPA) mandates that organic amines be strictly segregated from incompatible waste streams and stored in chemically resistant receptacles[1].

Methodology: Self-Validating Segregation

  • Step 1: Container Selection.

    • Action: Select a high-density polyethylene (HDPE) or heavy-walled glass carboy for waste collection.

    • Causality: HDPE is highly resistant to the basic nature of primary amines and will not undergo the silicate degradation that prolonged exposure to strong bases can cause in lower-quality glass.

    • Validation: Prior to use, perform a visual and tactile inspection of the HDPE container for micro-fractures or embrittlement.

  • Step 2: Chemical Compatibility Verification.

    • Action: Ensure the designated waste stream contains NO halogenated solvents, strong acids, or oxidizers.

    • Causality: Halogenated solvents can react with primary amines over time to form quaternary ammonium salts, precipitating out of solution and creating shock-sensitive or highly toxic sludges.

    • Validation: Review the lab's waste manifest log before adding the chemical.

  • Step 3: pH Monitoring (Critical Check).

    • Action: Before sealing the waste container, test a 1 mL aliquot of the waste mixture with universal pH paper.

    • Causality: Amines are basic. A sudden drop in pH indicates unauthorized acid mixing.

    • Validation: The pH must read

      
       7. If pH < 7, isolate the container immediately in a fume hood to monitor for thermal runaway.
      
  • Step 4: Venting and Sealing.

    • Action: Seal the container with a pressure-venting cap.

    • Validation: Squeeze the container slightly; the vented cap should allow gaseous pressure release without leaking any liquid.

EPA-Compliant Disposal and Incineration Workflow

Land disposal of hazardous organic amines is strictly discouraged due to the risk of leaching. The definitive, EPA-compliant method for the ultimate destruction of (5,6-Dimethoxypyrazin-2-yl)methanamine is high-temperature incineration[2][3].

Methodology: Incineration Preparation

  • Step 1: RCRA Profiling.

    • Action: Assign the correct Resource Conservation and Recovery Act (RCRA) waste codes (typically D002 for corrosivity or specific toxic codes depending on the solvent matrix).

    • Validation: Cross-reference the generated manifest against the laboratory's digital chemical inventory to ensure mass balance.

  • Step 2: Broker Handoff.

    • Action: Transfer the sealed, labeled containers to a certified Treatment, Storage, and Disposal Facility (TSDF) broker.

    • Validation: Obtain and file the signed Uniform Hazardous Waste Manifest.

  • Step 3: High-Temperature Incineration (>1000°C).

    • Action: The TSDF will incinerate the waste.

    • Causality: Temperatures exceeding 1000°C are required to completely cleave the robust C-N and C-C bonds of the pyrazine ring, preventing the survival of toxic pharmacophores[2]. Because combusting nitrogenous compounds generates nitrogen oxides (NOx), the incinerator must utilize caustic gas scrubbers to neutralize the exhaust[3].

DisposalWorkflow A Waste Generation (5,6-Dimethoxypyrazin-2-yl)methanamine B Segregation (Isolate from Acids/Oxidizers) A->B C Primary Containment (HDPE or Glass Receptacles) B->C D RCRA Labeling & Manifesting (Hazardous Organic Amine) C->D E Transport via Certified Waste Broker D->E F High-Temperature Incineration (>1000°C) E->F G Gas Scrubbing (NOx Reduction) F->G

Caption: Step-by-step logical workflow for the EPA-compliant disposal and incineration of organic amines.

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to prevent inhalation exposure and environmental release.

Methodology: Self-Validating Spill Cleanup

  • Step 1: Isolation.

    • Action: Evacuate personnel within a 15-foot radius of the spill.

    • Validation: Sweep the perimeter with a Volatile Organic Compound (VOC) monitor to confirm the isolation zone is free of hazardous vapor concentrations.

  • Step 2: PPE Donning.

    • Action: Equip a half-mask respirator with organic vapor cartridges and double-layer nitrile gloves.

    • Validation: Perform a positive and negative pressure seal check on the respirator before entering the spill zone.

  • Step 3: Containment and Absorption.

    • Action: Surround and cover the spill with an inert absorbent (e.g., vermiculite or dry sand).

    • Causality: Never use combustible absorbents like sawdust. Organic amines can lower the autoignition temperature of combustible materials, creating a fire hazard.

    • Validation: Visually inspect the perimeter; ensure no liquid breaches the vermiculite barrier.

  • Step 4: Collection.

    • Action: Scoop the absorbed mixture using non-sparking tools into a wide-mouth HDPE bucket.

    • Validation: Weigh the sealed bucket. The mass should logically align with the estimated spill volume plus the mass of the applied absorbent, confirming complete physical recovery.

SpillResponse S1 Spill Identified S2 Evacuate & Isolate Area S1->S2 S3 Don PPE (Respirator, Nitrile) S2->S3 S4 Absorb (Inert Vermiculite) S3->S4 S5 Collect in Sealed Container S4->S5 S6 Incineration Disposal S5->S6

Caption: Sequential emergency response workflow for organic amine spills, from identification to disposal.

References

1. ChemicalBook. "(5,6-dimethoxypyrazin-2-yl)methanamine | 1112851-58-7". ChemicalBook. 2.[1] Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA NEPIS. 3.[2] Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". EPA NEPIS. 4.[3] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". National Academies Press.

Sources

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